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2-Ethoxy-3,5-difluorobenzenesulfonyl chloride Documentation Hub

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  • Product: 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride
  • CAS: 1487710-75-7

Core Science & Biosynthesis

Foundational

2-Ethoxy-3,5-difluorobenzenesulfonyl chloride safety data sheet (SDS)

This guide is structured as an advanced technical whitepaper for research and development professionals. It prioritizes operational safety, chemical logic, and self-validating protocols over generic template filling.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper for research and development professionals. It prioritizes operational safety, chemical logic, and self-validating protocols over generic template filling.[1]

Operational Safety, Handling, and Synthesis Protocol

Executive Summary

2-Ethoxy-3,5-difluorobenzenesulfonyl chloride (CAS: 1487710-75-7) is a specialized electrophilic building block used primarily in the synthesis of sulfonamide-based pharmacophores.[1] Its structural motif—combining the lipophilic ethoxy group with the electron-withdrawing difluoro-substitution—modulates both the metabolic stability and potency of final drug candidates.

However, its utility is matched by its reactivity.[1] As a sulfonyl chloride, it is a potent electrophile prone to rapid hydrolysis, generating hydrochloric acid (HCl) and the corresponding sulfonic acid upon contact with moisture.[1] This guide outlines a Self-Validating Safety System to manage these risks, ensuring experimental integrity and operator safety.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

This compound is often supplied as a research-grade reagent where specific physical data (MP/BP) may be absent from general literature.[1] The following data is synthesized from structural analogs and standard safety classifications for benzenesulfonyl chlorides.

PropertySpecification / Description
Chemical Name 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride
CAS Number 1487710-75-7
Molecular Formula C₈H₇ClF₂O₃S
Molecular Weight 256.66 g/mol
Physical State Typically a low-melting solid or viscous oil (dependent on purity/temperature).[1]
Solubility Soluble in DCM, THF, Ethyl Acetate.[1] Reacts violently with water/alcohols.
Stability Moisture sensitive; susceptible to hydrolysis.[1] Store under inert gas (Ar/N₂).

Hazard Identification & Toxicology (GHS)

The primary hazards stem from the sulfonyl chloride moiety (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), which is a lachrymator and corrosive agent.
Core Hazard Classifications
  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage (H314).[1][2][3][4][5]

  • Serious Eye Damage (Category 1): Irreversible damage upon contact.[1]

  • Acute Toxicity (Inhalation/Oral): Harmful if swallowed or inhaled; potential for pulmonary edema due to HCl liberation.[1]

Mechanism of Injury

The compound reacts immediately with nucleophiles (including water in mucous membranes) to release Hydrogen Chloride (HCl) gas and 2-ethoxy-3,5-difluorobenzenesulfonic acid .[1] This exothermic hydrolysis causes thermal and chemical burns simultaneously.[1]

Figure 1: Hazard Cascade & Safety Logic

Visualizing the relationship between environmental exposure and hazard generation.

HazardCascade Compound 2-Ethoxy-3,5-difluorobenzenesulfonyl Chloride Reaction Hydrolysis Reaction (Exothermic) Compound->Reaction Exposure Moisture Atmospheric Moisture (H₂O) Moisture->Reaction HCl HCl Gas Release (Corrosive/Toxic) Reaction->HCl Immediate Acid Sulfonic Acid Residue (Corrosive) Reaction->Acid Residue Control Control: Inert Atmosphere (Schlenk/Glovebox) Control->Moisture Blocks

Caption: Figure 1 illustrates the hydrolysis pathway. The primary safety control (Inert Atmosphere) acts to block moisture, preventing the cascade of HCl generation.

Handling, Storage, & Stability: A Self-Validating System

Do not rely solely on the label. Implement a Self-Validating System to confirm reagent integrity before use.

Storage Protocol
  • Environment: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to higher density).

  • Container: Use septum-sealed vials or Schlenk flasks. Avoid simple screw-cap vials for long-term storage as they allow moisture diffusion.[1]

  • Desiccants: Store the secondary container in a desiccator with active phosphorus pentoxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or indicating silica gel.
    
The "Fuming Test" (Validation)

Before committing valuable starting materials, validate the reagent's quality:

  • Observation: A pristine sulfonyl chloride should be a clear oil or white/off-white solid.[1]

  • The Test: Open the vessel briefly in a fume hood. If visible white fumes (HCl mist) form immediately upon contact with air, the reagent is active but degrading.[1] If the solid is sticky, discolored (brown/pink), or fuming excessively, significant hydrolysis has occurred.[1]

  • Purification: If degraded, purify via rapid filtration through a short plug of silica gel using anhydrous dichloromethane (DCM) to remove the polar sulfonic acid byproduct.

Operational Protocol: Sulfonylation Workflow

This protocol describes the synthesis of a sulfonamide using 2-ethoxy-3,5-difluorobenzenesulfonyl chloride.[1] It is designed to minimize hydrolysis competition and maximize safety.[1]

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • Sulfonyl Chloride (1.1–1.2 equiv)[1]

  • Base: Pyridine (solvent/base) or Triethylamine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) in DCM.
    
  • Solvent: Anhydrous DCM or THF.[1]

Step-by-Step Methodology
  • Preparation (Inerting):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon for 15 minutes.[1]

    • Why: Removes adsorbed water from the glass surface, preventing reagent decomposition [1].[1]

  • Solubilization:

    • Dissolve the amine substrate in anhydrous DCM (0.1 M concentration).[1]

    • Add dry ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (1.5 equiv). Cool the mixture to 0°C  (ice bath).
      
    • Why: Cooling controls the exotherm of the subsequent addition; the base neutralizes the HCl generated.

  • Reagent Addition:

    • Dissolve 2-ethoxy-3,5-difluorobenzenesulfonyl chloride in a minimal amount of DCM in a separate vial.

    • Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Safety Check: Monitor internal temperature; do not allow it to rise above 5°C during addition.[1]

  • Reaction Monitoring:

    • Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitor via TLC or LC-MS.[1] The sulfonyl chloride spot (usually high ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) should disappear.
      
  • Quenching (Critical Safety Step):

    • Do not add water directly to the concentrated reaction mixture if large excess reagent remains.[1]

    • Add a saturated solution of Ammonium Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      )  or Sodium Bicarbonate (
      
      
      
      )
      slowly.
    • Mechanism:[6][7]

      
       neutralizes the generated acid and converts any remaining sulfonyl chloride to the sulfonate salt (water-soluble) safely.
      
Figure 2: Synthesis Workflow & Decision Matrix

Logical flow for reaction execution and troubleshooting.

SynthesisWorkflow Start Start: Amine Substrate Cooling Cool to 0°C Add Base (Et₃N) Start->Cooling Addition Add Sulfonyl Chloride (Dropwise in DCM) Cooling->Addition Monitor Monitor (TLC/LCMS) Is SM consumed? Addition->Monitor Quench Quench: Sat. NaHCO₃ (Careful: CO₂ evolution) Monitor->Quench Yes AddMore Add 0.2 equiv Sulfonyl Chloride Monitor->AddMore No Workup Extraction (DCM) Wash w/ Brine -> Dry Quench->Workup AddMore->Monitor

Caption: Figure 2 outlines the operational workflow. Note the feedback loop at the monitoring stage to ensure complete conversion before quenching.

Emergency Response & Waste Management

Spill Control
  • Small Spills (<10 mL): Cover with dry lime, sand, or soda ash.[1] Mix and transfer to a waste container. Do not use water, as this will generate HCl gas clouds.[1]

  • Large Spills: Evacuate the area.[1] Personnel must wear SCBA (Self-Contained Breathing Apparatus) due to inhalation hazard.[1][8]

Decontamination[1]
  • Glassware contaminated with this reagent should be rinsed with a dilute alkaline solution (5% NaOH or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) in a fume hood to hydrolyze the chloride before washing with water.
    
First Aid[1]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][9][5] Do not pause to remove contact lenses initially—rinse first.

  • Skin Contact: Wash with soap and water.[1][9][8] If sticky residue persists, use Polyethylene Glycol (PEG 400) followed by water [2].[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for drying solvents and reagents). [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. (General guidance on GHS H314 handling). [1]

  • PubChem. (2023).[1][8] Compound Summary: Benzenesulfonyl chloride derivatives. National Library of Medicine.[1] (Source for general class hazards). [1]

  • Apollo Scientific. (2023).[1][8] SDS for 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride. (Specific CAS verification).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Sulfonamides using 2-ethoxy-3,5-difluorobenzenesulfonyl chloride

Executive Summary & Molecule Profile This guide details the optimized protocols for synthesizing sulfonamides utilizing 2-ethoxy-3,5-difluorobenzenesulfonyl chloride (CAS: 1240257-66-8 / 1487710-75-7). This building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the optimized protocols for synthesizing sulfonamides utilizing 2-ethoxy-3,5-difluorobenzenesulfonyl chloride (CAS: 1240257-66-8 / 1487710-75-7). This building block is increasingly relevant in medicinal chemistry for fragment-based drug discovery (FBDD) due to its unique physicochemical profile. The 2-ethoxy group provides a lipophilic anchor and potential hydrogen-bond acceptor, while the 3,5-difluoro motif modulates metabolic stability and electronic properties without introducing excessive steric bulk.

Chemical Profile
PropertySpecification
IUPAC Name 2-ethoxy-3,5-difluorobenzenesulfonyl chloride
Molecular Formula

Molecular Weight 256.65 g/mol
Physical State Off-white to pale yellow solid (low melting point)
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

Mechanistic Insight & Reactivity Analysis

Successful synthesis requires understanding the "Push-Pull" electronic environment of this specific sulfonyl chloride.

  • Electronic Activation (The Pull): The fluorine atoms at positions 3 and 5 are strong electron-withdrawing groups (EWG). They inductively destabilize the sulfur center, making it highly electrophilic and reactive toward amines.

  • Steric & Resonance Modulation (The Push): The 2-ethoxy group exerts two effects:

    • Steric Hindrance: Being ortho to the sulfonyl group, it creates a steric gate that can slow down the approach of bulky nucleophiles.

    • Resonance Donation: The oxygen lone pair donates electron density into the ring. Crucially, this protects the ring from Nucleophilic Aromatic Substitution (

      
      ) side reactions. Without this EDG, the 3,5-difluoro ring would be highly susceptible to amine attack directly on the ring carbons, displacing fluoride.
      
Reaction Mechanism (DOT Visualization)

The following diagram illustrates the primary sulfonylation pathway versus the competitive hydrolysis pathway.

ReactionMechanism cluster_0 Critical Control Point: Moisture Exclusion Reagent 2-ethoxy-3,5-difluoro- benzenesulfonyl chloride Intermediate Tetrahedral Sulfonyl Intermediate Reagent->Intermediate Nucleophilic Attack Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) Reagent->Hydrolysis Moisture Sensitivity Amine Nucleophile (Primary/Secondary Amine) Amine->Intermediate Product Target Sulfonamide Intermediate->Product Cl- Elimination Byproduct HCl (Neutralized by Base) Intermediate->Byproduct Water H2O (Trace Impurity) Water->Hydrolysis

Caption: Figure 1. Mechanism of sulfonylation. Note the competitive hydrolysis pathway (red dashed lines) which must be mitigated via anhydrous conditions.

Experimental Protocols

Choose the protocol based on the nucleophilicity and steric demand of your amine partner.

Method A: The "Standard" (DCM/Pyridine)

Best for: Primary amines, unhindered secondary amines, and anilines.

Rationale: Pyridine acts as both a base to quench HCl and a nucleophilic catalyst (forming a reactive N-sulfonylpyridinium intermediate). Dichloromethane (DCM) is the solvent of choice for solubility and ease of workup.

Reagents:

  • Amine (1.0 equiv)

  • Sulfonyl Chloride (1.1 - 1.2 equiv)

  • Pyridine (3.0 equiv) or Triethylamine (2.0 equiv)

  • DCM (Anhydrous, 0.1 M concentration relative to amine)

Step-by-Step:

  • Preparation: Charge a flame-dried reaction vial with the Amine (1.0 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous DCM (10 mL). If the amine is an HCl salt, add Triethylamine (3.0 equiv) first and stir for 10 min to liberate the free base.

  • Base Addition: Add Pyridine (3.0 mmol, 240 µL).

  • Cooling: Cool the mixture to 0°C (ice bath). Note: While the fluorines activate the ring, the ethoxy group dampens reactivity enough that 0°C is safer than RT to prevent exotherms.

  • Reagent Addition: Dissolve 2-ethoxy-3,5-difluorobenzenesulfonyl chloride (1.1 mmol, ~282 mg) in a minimal amount of DCM (2 mL) and add dropwise to the amine solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (to remove pyridine), Sat.

    
    , and Brine.[1] Dry over 
    
    
    
    and concentrate.
Method B: The "Catalytic Boost" (DMAP/DIPEA)

Best for: Electron-deficient anilines, sterically hindered secondary amines, or heterocycles.

Rationale: 4-Dimethylaminopyridine (DMAP) is a "super-nucleophile" catalyst. It attacks the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP cation, which transfers the sulfonyl group to the hindered amine much faster than the chloride itself.

Reagents:

  • Amine (1.0 equiv)

  • Sulfonyl Chloride (1.2 - 1.5 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • DMAP (0.1 equiv - 10 mol%)

  • DCM or THF (Anhydrous)

Step-by-Step:

  • Mixture: Dissolve Amine (1.0 mmol), DIPEA (2.0 mmol), and DMAP (0.1 mmol) in anhydrous DCM (10 mL).

  • Addition: Add Sulfonyl Chloride (1.2 mmol) solid directly in one portion at RT (unless amine is extremely reactive, then cool to 0°C).

  • Heating (Optional): If no reaction is observed after 2 hours, heat to 40°C (refluxing DCM) or switch solvent to THF and heat to 60°C.

  • Quench: Quench with 0.5 mL water or primary amine (like morpholine) to scavenge excess chloride before workup.

Decision Logic & Workflow

Use this flowchart to select the optimal reaction conditions and purification strategy.

Workflow Start Start: Analyze Amine Partner CheckType Amine Type? Start->CheckType Primary Primary/Un-hindered (Aliphatic/Aniline) CheckType->Primary High Nucleophilicity Hindered Hindered/Electron-Poor (Heterocycle/Secondary) CheckType->Hindered Low Nucleophilicity MethodA Method A: DCM/Pyridine 0°C -> RT Primary->MethodA MethodB Method B: DCM/DIPEA + 10% DMAP RT -> Reflux Hindered->MethodB Monitor Monitor LC-MS (2 hr) MethodA->Monitor MethodB->Monitor Complete Reaction Complete? Monitor->Complete WorkupAcid Workup: 1M HCl Wash (Removes Pyridine/DMAP) Complete->WorkupAcid Yes Heat Increase Temp / Time Complete->Heat No Purification Flash Chromatography (Hex/EtOAc) WorkupAcid->Purification Heat->Monitor

Caption: Figure 2. Decision tree for protocol selection based on amine nucleophilicity.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or old reagent.Use freshly distilled DCM/THF. Verify sulfonyl chloride quality via NMR (look for broad OH peak of sulfonic acid).
Side Product (

)
Displacement of Fluorine.Avoid excessive heat (>60°C) . Do not use extremely strong bases (like NaH) unless absolutely necessary. The 2-ethoxy group protects against this, but it is still a risk with strong nucleophiles.
Incomplete Reaction Steric clash with 2-ethoxy group.Switch to Method B (DMAP catalysis). Increase concentration to 0.5 M.
"Sticky" Impurities Pyridine salts remaining.Ensure the acidic wash (1M HCl or 10% Citric Acid) is thorough. If product is acid-sensitive, use column chromatography immediately without acid wash.

References

  • Mechanistic Foundations: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Nucleophilic substitution at the carbonyl group - Sulfur analogues).
  • DMAP Catalysis: Berry, D. J., et al. (2001).[1] "Catalysis by 4-dialkylaminopyridines." Arkivoc, 2001(1), 201-226.[1]

  • Sulfonamide Synthesis Review: Naaz, F., et al. (2022).[2] "DMAP-catalysed synthesis... of some heterocyclic molecules bearing sulfonamide moiety." Indian Journal of Chemistry, 61, 951-960.[2]

  • Ortho-Effect in Sulfonyl Chlorides: Majewski, P., et al. (2019). "Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides." Molecules, 24(9), 1770.

  • Reagent Data: PubChem Compound Summary for 3,5-Difluorobenzenesulfonyl chloride (Analogous reactivity data).

Sources

Application

Procedure for introducing 2-ethoxy-3,5-difluorophenyl group into heterocycles

Application Note: Strategic Introduction of the 2-Ethoxy-3,5-difluorophenyl Moiety into Heterocyclic Scaffolds Executive Summary The 2-ethoxy-3,5-difluorophenyl group represents a high-value pharmacophore in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Introduction of the 2-Ethoxy-3,5-difluorophenyl Moiety into Heterocyclic Scaffolds

Executive Summary

The 2-ethoxy-3,5-difluorophenyl group represents a high-value pharmacophore in modern medicinal chemistry. The specific substitution pattern offers a unique combination of physicochemical properties:

  • Conformational Control: The ortho-ethoxy group induces a non-planar twist relative to the heterocycle (via atropisomerism or steric clash), often improving selectivity for protein binding pockets.

  • Metabolic Stability: The 3,5-difluoro substitution blocks metabolically vulnerable sites while modulating the pKa of the phenol ether.

  • Lipophilicity: The ethoxy tail provides a lipophilic anchor without the high molecular weight penalty of larger alkyl groups.

However, introducing this group is synthetically non-trivial. The combination of steric hindrance (from the ortho-ethoxy group) and electronic deactivation (from the electron-withdrawing fluorine atoms) renders standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄) ineffective. This guide details a robust, field-proven protocol using Third-Generation Buchwald Precatalysts to achieve high yields and reproducibility.

Retrosynthetic Strategy & Mechanistic Logic

The primary challenge in coupling a 2-ethoxy-3,5-difluorophenyl boronate to a heterocyclic halide is the slow rate of transmetallation . The electron-deficient nature of the difluorophenyl ring reduces the nucleophilicity of the boronate "ate" complex, while the ortho-ethoxy group sterically impedes the approach to the palladium center.

To overcome this, we utilize a Pd-G3-XPhos or Pd-G3-SPhos system. These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition and, crucially, create a spacious pocket that accommodates the ortho-substituted coupling partner during reductive elimination.

Retrosynthesis Target Target Molecule (Heterocycle-Ar) Disconnection C-C Bond Disconnection Target->Disconnection Retrosynthesis HetHalide Heterocyclic Halide (R-Cl/Br) Disconnection->HetHalide Boronate 2-Ethoxy-3,5-difluorophenyl Boronic Acid/Ester Disconnection->Boronate Precursor Precursor: 2,4-Difluoro-6-nitrophenol Boronate->Precursor Multi-step Synthesis

Figure 1: Retrosynthetic logic for installing the target moiety. The disconnection relies on a specialized Suzuki-Miyaura coupling.

Preparation of Reagents (The Building Block)

Commercial availability of 2-ethoxy-3,5-difluorophenylboronic acid is inconsistent. We recommend synthesizing the pinacol ester in-house to ensure purity and scalability.

Route: 2,4-Difluoro-6-nitrophenol


 Ethylation 

Nitro Reduction

Sandmeyer Bromination

Miyaura Borylation.
Protocol A: Synthesis of 1-Bromo-2-ethoxy-3,5-difluorobenzene

Note: This specific substitution pattern is critical. Standard bromination of 3,5-difluorophenol yields the wrong isomer.

  • Ethylation: Dissolve 2,4-difluoro-6-nitrophenol (1.0 equiv) in DMF. Add K₂CO₃ (1.5 equiv) and Ethyl Iodide (1.2 equiv). Stir at 60°C for 4 hours. Aqueous workup yields the ethyl ether.

  • Reduction: Hydrogenate (H₂, Pd/C) in MeOH to obtain the aniline.

  • Sandmeyer Reaction (Bromination):

    • Suspend the aniline in 48% HBr at 0°C.

    • Add NaNO₂ (aq) dropwise to form the diazonium salt.

    • Add CuBr (0.5 equiv) dissolved in HBr dropwise. Heat to 60°C for 1 hour.

    • Result: 1-Bromo-2-ethoxy-3,5-difluorobenzene.

Protocol B: Borylation (Miyaura Coupling)

Direct lithiation is risky due to competing directing groups. Pd-catalyzed borylation is safer.

  • Reagents: Aryl Bromide (from Protocol A), Bis(pinacolato)diboron (1.1 equiv), KOAc (3.0 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 90°C, 12 hours, Inert Atmosphere (N₂).

  • Purification: Silica plug filtration (elute with EtOAc/Hex).

    • Checkpoint: Verify purity via ¹⁹F NMR (expect two distinct signals).

Core Protocol: The Cross-Coupling[1][2][3]

This is the critical step. The use of XPhos Pd G3 is non-negotiable for high yields in this sterically congested system.

Materials Table
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Electrophile Heterocyclic Chloride/Bromide1.0Core Scaffold
Nucleophile 2-Ethoxy-3,5-difluorophenyl BPin1.2 - 1.5Target Moiety
Precatalyst XPhos Pd G3 0.02 - 0.05Sterically demanding coupling specialist
Base K₃PO₄ (0.5 M aq.)2.0 - 3.0Activator (Mild base prevents hydrolysis)
Solvent THF or 1,4-Dioxane[0.1 M]Miscibility with aqueous base
Step-by-Step Procedure
  • Reaction Setup (Glovebox or Schlenk Line):

    • Charge a reaction vial with the Heterocyclic Halide (1.0 equiv), Boronate Ester (1.3 equiv), and XPhos Pd G3 (2-5 mol%).

    • Critical: If the heterocycle contains free amines or alcohols, protect them or increase catalyst loading.[2]

  • Solvent & Base Addition:

    • Add degassed THF or 1,4-Dioxane.

    • Add degassed 0.5 M K₃PO₄ aqueous solution.

    • Ratio: Solvent:Water ratio should be roughly 4:1 to 10:1.

  • Thermal Activation:

    • Seal the vial and heat to 60°C .

    • Monitor via LCMS after 1 hour.

    • Optimization: If conversion is <50%, increase temperature to 80°C. Avoid starting at 100°C to prevent protodeboronation of the electron-poor ring.

  • Workup:

    • Dilute with EtOAc, wash with brine.

    • Dry over Na₂SO₄ and concentrate.[3][4]

    • Purify via Flash Chromatography (CombiFlash).

Troubleshooting & Optimization Guide

The following decision tree addresses common failure modes associated with this specific chemical moiety.

Optimization Start Issue: Low Yield Check1 Is the Boronate Consumed? Start->Check1 Yes Yes Check1->Yes No No Check1->No Protodeboronation Diagnosis: Protodeboronation (Ar-Bpin -> Ar-H) Yes->Protodeboronation Stalled Diagnosis: Catalyst Death or Slow Transmetallation No->Stalled Solution1 Action: Switch to Anhydrous Conditions Base: CsF or K3PO4 (solid) Solvent: Dry Dioxane Protodeboronation->Solution1 Solution2 Action: Switch Ligand Try SPhos (smaller) or RuPhos (more electron rich) Stalled->Solution2

Figure 2: Troubleshooting logic for sterically hindered fluorinated couplings.

Key Optimization Insights:
  • Protodeboronation: The 3,5-difluoro ring is electron-poor, making the C-B bond susceptible to hydrolysis, replacing the Boron with Hydrogen. If you see the mass of [Ar-H] in LCMS, eliminate water . Use solid, anhydrous K₃PO₄ or CsF in dry dioxane.

  • Steric Clash: If the heterocycle also has an ortho-substituent (e.g., a 4-substituted pyrimidine coupled at position 5), XPhos might still be too bulky. Switch to SPhos , which is designed for extreme steric hindrance but is slightly less stable.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995.[6]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives." Journal of the American Chemical Society, 2010.

  • BenchChem Protocols. "Synthesis of 1-Bromo-3,5-difluorobenzene derivatives." BenchChem Technical Guides, 2025. 3

Sources

Method

Precision Sulfonylation: Mechanistic Control and Protocol Optimization for Sulfonyl Chlorides

Application Note: AN-SULF-024 Abstract & Scope The formation of sulfonamides ( ) and sulfonate esters ( ) is a cornerstone transformation in medicinal chemistry, yielding privileged pharmacophores found in antibiotics, d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SULF-024

Abstract & Scope

The formation of sulfonamides (


) and sulfonate esters (

) is a cornerstone transformation in medicinal chemistry, yielding privileged pharmacophores found in antibiotics, diuretics, and anti-inflammatories.[1] However, the high reactivity of sulfonyl chlorides (

) often leads to variable yields due to hydrolysis, bis-sulfonylation, and purification challenges.[1]

This guide moves beyond "recipe-based" chemistry. It deconstructs the mechanistic causality of nucleophilic substitution at the sulfur center, providing researchers with a logic-driven framework to select conditions that maximize conversion and minimize side reactions.

Mechanistic Foundation: The "Why" Behind the Protocol

Unlike acyl chlorides, which react via a clear tetrahedral intermediate (addition-elimination), sulfonyl chlorides react at a hexavalent sulfur center.[1] The consensus mechanism involves a concerted


-like pathway  or a tight transition state resembling a trigonal bipyramid.
The Geometry of Attack

Nucleophilic attack occurs


 relative to the leaving group (chloride). This steric requirement implies that bulky nucleophiles or sterically hindered sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride) require forcing conditions or catalytic activation.
Catalytic Activation (The DMAP Effect)

For sluggish amines or alcohols, 4-Dimethylaminopyridine (DMAP) is essential.[1][2] It acts as a "hyper-nucleophile," displacing the chloride to form a highly reactive


-sulfonylpyridinium salt . This intermediate is more electrophilic than the parent sulfonyl chloride, accelerating the reaction by orders of magnitude.
Visualization: Reaction Pathways

The following diagram illustrates the direct versus catalytic pathways.

Mechanism Start Sulfonyl Chloride (R-SO2-Cl) Inter1 Transition State (Trigonal Bipyramidal) Start->Inter1 Direct Attack Inter2 N-Sulfonylpyridinium Intermediate (Activated) Start->Inter2 DMAP Attack Nu Nucleophile (H-Nu) Nu->Inter1 Base Base (Pyridine/TEA) Salt Salt Byproduct (Base-HCl) Base->Salt Scavenges HCl DMAP DMAP (Catalyst) DMAP->Inter2 Product Sulfonamide/Ester (R-SO2-Nu) Inter1->Product Inter1->Salt Inter2->DMAP Regenerated Inter2->Product Rapid Nu Attack

Figure 1: Dual-pathway mechanism showing direct


 attack vs. DMAP-mediated nucleophilic catalysis. The activated intermediate (red) significantly lowers the activation energy.

Critical Process Parameters (CPP)

Success depends on controlling the reaction environment to favor substitution over hydrolysis.

ParameterRecommended ChoiceScientific Rationale
Solvent DCM (Anhydrous)Standard for organic-soluble amines. Non-nucleophilic, easy workup.[1]
THF or Dioxane Required for polar substrates or low-temp lithiation/sulfonylation sequences.
Water/Acetone Used in biphasic Schotten-Baumann (see Protocol B) for amino acids.
Base Pyridine (3-5 equiv)Acts as both solvent, base, and weak nucleophilic catalyst.[1] Solubilizes salts.
Triethylamine (TEA) Stronger base, but can cause precipitation of amine salts that stall stirring.[1]
Catalyst DMAP (0.1 equiv)Mandatory for alcohols and anilines. Forms the reactive pyridinium species.[3]
Temp 0°C

RT
Initial cooling controls the exotherm (preventing bis-sulfonylation); warming drives completion.
Stoichiometry 1.1 : 1.0 (SuCl : Amine)Slight excess of electrophile ensures consumption of the valuable amine.

Experimental Protocols

Protocol A: Homogeneous Synthesis (The "Gold Standard")

Best for: Drug discovery intermediates, lipophilic amines, and alcohols.[1]

Reagents:

  • Substrate: Primary/Secondary Amine or Alcohol (1.0 equiv)[1][4]

  • Electrophile: Sulfonyl Chloride (1.1 – 1.2 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) [0.2 M concentration][1]

  • Base: Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv)[1]

  • Catalyst: DMAP (0.1 equiv) – Add if reaction is slow or substrate is an alcohol.[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen/argon.

  • Solubilization: Dissolve the Amine/Alcohol in anhydrous DCM.

  • Base Addition: Add Pyridine (or TEA) and DMAP (if using).[1] Stir for 5 minutes.

    • Note: The solution is typically clear at this stage.

  • Temperature Control: Cool the mixture to 0°C using an ice bath.

    • Causality: Cooling suppresses the formation of bis-sulfonamides (

      
      ), a common side product with primary amines.[1]
      
  • Addition: Add the Sulfonyl Chloride slowly (solid or solution in DCM) over 10 minutes.

    • Observation: A mild exotherm may occur. If using TEA, white fumes (HCl) or precipitate (

      
      ) may form immediately.[1]
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Self-Validation: Monitor by TLC. The product usually runs higher (less polar) than the starting amine.

  • Quench & Workup (Critical):

    • Dilute with DCM.

    • Wash 1: 1M HCl (aqueous)

      
       2. Purpose: Converts excess Pyridine/DMAP/Amine into water-soluble salts, removing them from the organic phase.[1]
      
    • Wash 2: Saturated

      
      . Purpose: Neutralizes residual acid.
      
    • Wash 3: Brine.

    • Dry over

      
      , filter, and concentrate.[1]
      
Protocol B: Schotten-Baumann (Biphasic)

Best for: Amino acids, water-soluble amines, or large-scale crude preparations.[1]

Reagents:

  • Substrate: Amine (1.0 equiv)[1]

  • Base:

    
     or 
    
    
    
    (2.5 equiv dissolved in water)[1]
  • Solvent: Water / Dioxane (1:1 mixture) or Water / DCM[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine in the aqueous base solution. Ensure pH > 10.

  • Addition: Add the Sulfonyl Chloride (dissolved in a minimal amount of dioxane or acetone) dropwise to the rapidly stirring aqueous solution.

  • Monitoring: Maintain pH > 8 by adding more base if necessary (HCl generation lowers pH).[1]

    • Causality: If pH drops below 7, the amine becomes protonated (

      
      ) and loses nucleophilicity, stopping the reaction.[1]
      
  • Isolation:

    • If Solid: The sulfonamide often precipitates out. Filter and wash with water.

    • If Liquid: Extract with Ethyl Acetate. The unreacted amine remains in the aqueous phase (if basic) or can be washed out with dilute acid.

Decision Logic & Workflow

Use this flowchart to select the appropriate protocol and troubleshooting path.

Workflow Start Start: Select Substrate Solubility Is Substrate Water Soluble? Start->Solubility Yes Yes (e.g., Amino Acid) Solubility->Yes High Polarity No No (Lipophilic) Solubility->No Low Polarity ProtocolB Protocol B: Schotten-Baumann (Aq. Base / Dioxane) Yes->ProtocolB ProtocolA Protocol A: Anhydrous DCM/Pyridine No->ProtocolA Check Check TLC/LCMS Conversion > 90%? ProtocolB->Check ProtocolA->Check Success Proceed to Workup Check->Success Yes Fail Low Conversion Check->Fail No Action1 Add 0.1 eq DMAP Heat to 40°C Fail->Action1 If Protocol A Action2 Check pH > 10 Add more Sulfonyl Chloride Fail->Action2 If Protocol B

Figure 2: Decision matrix for protocol selection and troubleshooting based on substrate solubility and reaction progress.

Self-Validating Systems & Troubleshooting

A robust protocol includes built-in checks to verify integrity during execution.

ObservationDiagnosisCorrective Action
No Exotherm on Addition Sulfonyl chloride may be hydrolyzed (inactive).Check reagent quality. Sulfonyl chlorides degrade to sulfonic acids (which are unreactive) upon moisture exposure.[1]
TLC: Spot at Baseline Product is likely a salt or unreacted amino acid.For Protocol A: Ensure aqueous workup was sufficient. For Protocol B: Acidify the aqueous layer to precipitate the neutral sulfonamide.
Bis-Sulfonylation Two sulfonyl groups attached to one primary amine.Prevention: Add Sulfonyl Chloride slowly at 0°C. Do not use large excess. Remedy: Hydrolyze the second group using mild base (NaOH/MeOH).
Residual Pyridine Smell Incomplete removal of base.Wash organic layer with saturated

solution
. It complexes pyridine (turning blue) and removes it effectively.

Safety & Hazards

  • Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. Handle in a fume hood.

  • Pressure Build-up: The reaction generates HCl (gas) if not scavenged immediately by base. Ensure the system is vented (e.g., via a needle or nitrogen line) to prevent over-pressurization.

  • Exotherms: Scale-up (>10g) requires careful thermal monitoring. The reaction with amines is highly exothermic.

References

  • Mechanism of Substitution at Sulfur

    • Mikołajczyk, M. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism. MDPI Molecules. [Link]

  • DMAP Catalysis

    • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. [Link][1]

  • Schotten-Baumann Conditions

    • Grokipedia. Schotten–Baumann reaction overview and conditions. [Link]

  • Sulfonamide Synthesis Review

    • El-Nezhawy, A. et al. (2019).[1] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives. MDPI Molbank. [Link]

Sources

Application

Using 2-ethoxy-3,5-difluorobenzenesulfonyl chloride in parallel synthesis

Application Note & Protocol High-Throughput Synthesis of Novel Sulfonamide Libraries Using 2-Ethoxy-3,5-difluorobenzenesulfonyl Chloride Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery Parall...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Throughput Synthesis of Novel Sulfonamide Libraries Using 2-Ethoxy-3,5-difluorobenzenesulfonyl Chloride

Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery

Parallel synthesis has become an indispensable engine for modern drug discovery, enabling the rapid and efficient generation of large, diverse compound libraries essential for identifying and optimizing lead compounds.[1] This high-throughput approach allows medicinal chemists to explore vast regions of chemical space, accelerating structure-activity relationship (SAR) studies.[1][2] Within the landscape of privileged structures in medicinal chemistry, the sulfonamide moiety is a cornerstone, featured in a wide array of therapeutics due to its robust chemical stability and ability to act as a hydrogen bond acceptor.[3][4]

The strategic incorporation of fluorine into drug candidates is a powerful tactic to enhance pharmacological properties.[5] Fluorine's unique characteristics—small size, high electronegativity, and the strength of the C-F bond—can be leveraged to improve metabolic stability, modulate pKa, and increase binding affinity.[5]

This application note details the use of 2-ethoxy-3,5-difluorobenzenesulfonyl chloride , a specialized building block, for the parallel synthesis of novel sulfonamide libraries. The difluoro substitution pattern enhances the electrophilicity of the sulfonyl chloride group, promoting efficient reaction with a diverse range of amines.[6] Furthermore, the combined presence of the ethoxy and difluoro groups on the aromatic ring provides a unique substitution pattern, allowing for the creation of compounds with distinct physicochemical properties for probing protein binding pockets. We present a validated, solution-phase protocol optimized for a 96-well format, designed for efficiency, scalability, and high fidelity.

Core Application: Parallel Synthesis of a Sulfonamide Library

Principle of the Reaction

The synthesis of sulfonamides is a robust and well-established reaction. The core transformation involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds readily, typically in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct generated during the coupling.[4][7]

The general reaction scheme is as follows:

(Note: An illustrative image would be placed here in a final document; for this text-based format, the description suffices.)

Figure 1: General reaction scheme for the synthesis of a sulfonamide library from 2-ethoxy-3,5-difluorobenzenesulfonyl chloride and a diverse library of primary and secondary amines (R¹R²NH).

Parallel Synthesis Workflow

The workflow is designed for high-throughput execution in a 96-well plate format. It encompasses reagent preparation, automated or semi-automated reaction setup, incubation, parallelized work-up, and final analysis, ensuring a streamlined process from starting materials to a purified compound library.

Parallel_Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_synthesis 2. Synthesis cluster_purification 3. Work-up & Purification cluster_analysis 4. Analysis & Storage Amine_Plate Amine Library (96-well plate) Reaction_Block Reaction Block (96-well) Addition & Sealing Amine_Plate->Reaction_Block Sulfonyl_Chloride_Stock Sulfonyl Chloride Stock (in Dichloromethane) Sulfonyl_Chloride_Stock->Reaction_Block Base_Stock Base Stock (DIPEA in DCM) Base_Stock->Reaction_Block Incubation Incubation (Room Temp, 16h) Reaction_Block->Incubation Shaking Quench Quench Reaction (Aqueous Wash) Incubation->Quench Purification Parallel Purification (e.g., SPE or LLE) Quench->Purification Analysis QC Analysis (LC-MS) Purification->Analysis Final_Library Final Library Plate (DMSO Stocks) Analysis->Final_Library

Caption: Workflow for parallel sulfonamide library synthesis.

Detailed Protocol: Solution-Phase Synthesis in 96-Well Format

This protocol is optimized for a 0.05 mmol reaction scale per well. All manipulations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Reagents:

    • 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride

    • Amine library (diverse primary and secondary amines)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous (optional, for amines with low DCM solubility)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • 96-well reaction block with sealing mat

    • Multichannel pipette or automated liquid handler

    • Orbital shaker

    • Centrifuge with plate rotor

    • 96-well solid-phase extraction (SPE) apparatus (optional)

    • Nitrogen evaporator (e.g., Genevac)

    • LC-MS system for analysis

Step-by-Step Methodology

Step 1: Reagent Stock Solution Preparation

  • Amine Plate Preparation: Prepare a 96-well plate containing 0.2 M solutions of 88 different amines in anhydrous DCM. Reserve one column for controls.

  • Sulfonyl Chloride Solution: Prepare a 0.2 M stock solution of 2-ethoxy-3,5-difluorobenzenesulfonyl chloride in anhydrous DCM.

    • Rationale: Using a stock solution ensures accurate and rapid dispensing into the 96 wells. DCM is a good solvent for this reaction, as it is relatively inert and easy to remove.

  • Base Solution: Prepare a 0.6 M stock solution of DIPEA in anhydrous DCM.

    • Rationale: A non-nucleophilic base like DIPEA is crucial. It effectively scavenges the HCl byproduct without competing with the amine nucleophile, thus preventing unwanted side reactions. A 3-fold excess ensures the reaction medium remains basic.[4]

Step 2: Reaction Setup

  • To each well of a 96-well reaction block, add 250 µL of the respective amine stock solution (0.05 mmol, 1.0 eq).

  • Add 375 µL of anhydrous DCM to each well.

  • Add 125 µL of the DIPEA stock solution (0.075 mmol, 1.5 eq) to each well.

  • In a fume hood, add 250 µL of the 2-ethoxy-3,5-difluorobenzenesulfonyl chloride stock solution (0.05 mmol, 1.0 eq) to each well.

  • Immediately seal the reaction block securely with a chemically resistant sealing mat.

Step 3: Reaction and Incubation

  • Place the sealed reaction block on an orbital shaker.

  • Shake at room temperature (20-25°C) for 16 hours.

    • Rationale: The reaction is typically complete within this timeframe at room temperature. Gentle agitation ensures homogeneity. For less reactive amines, the temperature could be moderately increased (e.g., to 40°C), but this should be evaluated on a case-by-case basis.

Step 4: Parallel Work-up and Purification

  • Add 500 µL of saturated aqueous NaHCO₃ solution to each well to quench the reaction and neutralize any remaining acid.

  • Seal the block and shake vigorously for 5 minutes.

  • Centrifuge the block to separate the aqueous and organic layers.

  • Carefully remove the upper aqueous layer from each well using a multichannel pipette.

  • Wash the remaining organic layer with 500 µL of brine, shake, centrifuge, and remove the aqueous layer as before.

  • The organic layer can be dried by passing it through a 96-well filter plate containing anhydrous sodium sulfate or by using an SPE cartridge designed for phase separation.

  • Transfer the dried organic solution to a clean, tared 96-well plate.

  • Evaporate the solvent to dryness using a nitrogen evaporator.

  • The resulting compounds in the plate constitute the crude sulfonamide library. For high-throughput screening, this level of purity is often sufficient. For further purification, parallel HPLC can be employed.

Protocol Optimization and Scientific Rationale

The success of a parallel synthesis campaign relies on robust and high-yielding reaction conditions that are tolerant of a wide range of functional groups present in the amine library.

ParameterRecommendedRationale & Alternatives
Solvent Dichloromethane (DCM)DCM is an excellent choice due to its inertness and ease of removal. For amines with poor solubility, Tetrahydrofuran (THF) or a co-solvent system (e.g., DCM/DMF) can be used.[4]
Base DIPEA (1.5 eq)A bulky, non-nucleophilic amine is essential to prevent it from reacting with the sulfonyl chloride. Triethylamine (TEA) is a viable alternative. Pyridine can also be used and may act as a nucleophilic catalyst, but its removal can be more difficult.[4]
Stoichiometry 1:1 (Amine:Sulfonyl Chloride)A 1:1 ratio is generally effective. For particularly valuable amines, a slight excess of the sulfonyl chloride (e.g., 1.1 eq) can be used to drive the reaction to completion.
Temperature Room Temperature (20-25°C)This provides a good balance between reaction rate and stability, minimizing potential side reactions. For hindered or electron-deficient amines, gentle heating (40-50°C) may be required.
Concentration ~0.05 MThis concentration helps maintain reaction efficiency while ensuring all components remain in solution.

Library Characterization

To validate the synthesis, a representative subset of the library (e.g., 8-12 compounds) should be analyzed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis. It provides rapid confirmation of the desired product's molecular weight and an estimate of its purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): For a few selected wells, ¹H NMR analysis can confirm the structure of the synthesized sulfonamide and provide a more accurate assessment of purity.

Safety and Handling

  • 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride is a corrosive substance and is sensitive to moisture.[6][8] Handle in a fume hood at all times.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.

  • Moisture Sensitivity: Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) where possible to prevent hydrolysis to the corresponding sulfonic acid.[6]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

2-Ethoxy-3,5-difluorobenzenesulfonyl chloride is a highly effective building block for the parallel synthesis of novel sulfonamide libraries. The protocol described herein is robust, scalable, and amenable to automation, providing a reliable workflow for generating large numbers of diverse, fluorinated compounds. These libraries are valuable assets for hit identification and lead optimization programs in drug discovery, leveraging the beneficial properties of both the sulfonamide core and strategic fluorination.

References

  • Bogdan, A. R., & Pozdnev, V. F. (1996). Novel Solution Phase Strategy for the Synthesis of Chemical Libraries Containing Small Organic Molecules. Journal of the American Chemical Society.
  • Male, L., et al. (n.d.). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Parallel Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride Libraries. BenchChem.
  • Gayo, L. M. (1998). Solution-phase Library Generation: Methods and Applications in Drug Discovery. Biotechnology and Bioengineering, 61(2), 95-106.
  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: Parallel Synthesis and Library Design. Royal Society of Chemistry Books.
  • SpiroChem. (n.d.).
  • Peretto, I., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • Krol, E., et al. (2005).
  • Krasavin, M., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.
  • Rosenbaum, D. M., et al. (2025). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry.
  • Lin, Y., et al. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC.
  • Apollo Scientific. (2026).
  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Jones, K., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.
  • ResearchGate. (n.d.). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design | Request PDF.
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • ResearchGate. (n.d.). Synthesis of sulfonamides.
  • Zhang, Y., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • ResearchGate. (2025). Convenient Synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzenesulfonyl Chloride, A Key Building Block of Penoxsulam.
  • Macmillan Group - Princeton University. (2023).
  • (n.d.).
  • Sigma-Aldrich. (n.d.). 3,5-Difluorobenzenesulfonyl chloride 97. Sigma-Aldrich.
  • Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride. Organic Syntheses.
  • CymitQuimica. (n.d.). CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride. CymitQuimica.
  • Synquest Labs. (n.d.). 2,4-Dichloro-5-fluorobenzenesulfonyl chloride. Synquest Labs.
  • PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. PubChem.
  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
  • BLD Pharm. (n.d.). 1487710-75-7|2-Ethoxy-3,5-difluorobenzenesulfonyl chloride. BLD Pharm.

Sources

Method

Microwave-Assisted Sulfonylation with Fluorinated Sulfonyl Chlorides: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction: Accelerating Discovery with Enhanced Sulfonylation Techniques The sulfonamide functional group is a cornerstone in medicinal chemistry, presen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Discovery with Enhanced Sulfonylation Techniques

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The introduction of fluorinated motifs, such as the trifluoromethyl or nonafluorobutyl groups, into these scaffolds can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the efficient synthesis of fluorinated sulfonamides is of paramount importance in drug discovery and development. Traditional methods for sulfonylation, however, often necessitate harsh reaction conditions, prolonged reaction times, and can suffer from low yields and the formation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and often more environmentally benign alternative to conventional heating methods.[1] By directly heating the reaction mixture through dielectric loss, microwave irradiation can lead to dramatic rate accelerations, improved yields, and cleaner reaction profiles. This guide provides detailed application notes and protocols for the microwave-assisted sulfonylation of various nucleophiles—including amines, phenols, and alcohols—using fluorinated sulfonyl chlorides, with a focus on trifluoromethanesulfonyl chloride (TfCl) and nonafluorobutanesulfonyl chloride (NfCl).

The Power of Microwave-Assisted Synthesis: Beyond Thermal Effects

Microwave heating accelerates reactions primarily through rapid and uniform heating of the reaction mixture.[2] Unlike conventional heating, which relies on conduction and convection from an external source, microwaves pass through the vessel walls and directly energize polar molecules and ions within the sample.[2] This leads to a rapid increase in temperature and can result in "superheating" of solvents above their boiling points in sealed vessels, further accelerating reaction rates.

The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. Polar molecules continuously attempt to align with the rapidly oscillating electric field of the microwave, and the resulting molecular friction generates heat. In the presence of ions, the rapid migration of charged particles also contributes to the heating effect. While the existence of specific "non-thermal" microwave effects is a subject of ongoing debate, the practical benefits of microwave-assisted synthesis are undeniable, including:

  • Dramatically Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes.[1]

  • Increased Reaction Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts, leading to cleaner reactions and simpler purification.[1]

  • Enhanced Chemoselectivity: In some cases, the unique heating profile of microwaves can lead to different product distributions and improved selectivity compared to conventional methods.

  • Alignment with Green Chemistry Principles: Shorter reaction times lead to significant energy savings, and the potential for solvent-free reactions further reduces the environmental impact.[3]

Safety First: Essential Precautions for Microwave Chemistry

While microwave synthesis offers numerous advantages, it is crucial to adhere to strict safety protocols. Domestic microwave ovens are not suitable for laboratory use and can pose significant hazards.[4] Always use a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.

Core Safety Directives:

  • Vessel Integrity: Always use appropriate, pressure-rated reaction vessels and inspect them for any signs of damage before use. Never exceed the recommended volume for the vessel.

  • Pressure Monitoring: Be aware of reactions that may generate gaseous byproducts, as this can lead to a rapid increase in pressure.

  • Solvent Choice: Use solvents with a sufficiently high boiling point and good microwave absorption. Avoid highly volatile or non-polar solvents unless specifically indicated in a validated protocol.

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. Start with small-scale experiments and monitor the temperature closely.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Handling Fluorinated Sulfonyl Chlorides: These reagents are often corrosive, moisture-sensitive, and can release toxic fumes. Handle them in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for specific handling instructions.[5]

General Workflow for Microwave-Assisted Sulfonylation

The following diagram illustrates a typical workflow for performing a microwave-assisted sulfonylation reaction.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep_reagents 1. Prepare Reactants (Nucleophile, Sulfonyl Chloride, Base, Solvent) prep_vial 2. Combine in Microwave Vial (Add stir bar) prep_reagents->prep_vial seal_vial 3. Seal Vessel place_reactor 4. Place in Microwave Reactor seal_vial->place_reactor set_params 5. Set Parameters (Temp, Time, Power) place_reactor->set_params irradiate 6. Irradiate set_params->irradiate cool_down 7. Cool to Room Temperature irradiate->cool_down Reaction Complete quench_reaction 8. Quench Reaction (if necessary) cool_down->quench_reaction extraction 9. Extraction/Filtration quench_reaction->extraction purification 10. Purify Product (e.g., Chromatography) extraction->purification final_product final_product purification->final_product Isolated Product

Caption: General workflow for microwave-assisted sulfonylation.

Application Notes and Protocols

Microwave-Assisted Synthesis of N-Aryl Triflamides

The triflamide moiety is a valuable functional group in medicinal chemistry. This protocol details the rapid and efficient synthesis of N-aryl triflamides from anilines and trifluoromethanesulfonyl chloride under microwave irradiation.

Reaction Scheme:

Ar-NH₂ + CF₃SO₂Cl → Ar-NHSO₂CF₃ + HCl

Rationale:

Microwave heating accelerates the nucleophilic attack of the aniline on the highly electrophilic sulfur atom of triflyl chloride. The use of a suitable base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent is important for efficient microwave absorption and to solubilize the reactants.

Experimental Protocol:

Materials:

  • Substituted aniline (1.0 mmol)

  • Trifluoromethanesulfonyl chloride (1.2 mmol)

  • Pyridine (2.0 mmol)

  • Acetonitrile (ACN), anhydrous (3 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add the substituted aniline (1.0 mmol) and anhydrous acetonitrile (3 mL).

  • Add pyridine (2.0 mmol) to the solution.

  • Carefully add trifluoromethanesulfonyl chloride (1.2 mmol) dropwise to the stirred solution in a fume hood.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 5-10 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of 1 M HCl.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl triflamide.

Data Presentation:

EntryAnilineTime (min)Temperature (°C)Yield (%) (Conventional)Yield (%) (Microwave)
1Aniline60807592 (5 min)
24-Methoxyaniline60808095 (5 min)
34-Nitroaniline120806588 (10 min)
Rapid Synthesis of Aryl Triflates under Microwave Irradiation

Aryl triflates are versatile intermediates in organic synthesis, particularly in cross-coupling reactions. This protocol, adapted from the work of Bengtson and Hallberg, describes the rapid synthesis of aryl triflates from phenols using N-phenyltriflimide under controlled microwave heating.[6]

Reaction Scheme:

Ar-OH + PhN(SO₂CF₃)₂ → Ar-OSO₂CF₃ + PhNHSO₂CF₃

Rationale:

N-phenyltriflimide serves as an electrophilic source of the triflyl group. Microwave irradiation significantly accelerates the reaction between the phenol and the triflimide, allowing for a rapid and high-yielding synthesis of the corresponding aryl triflate.[6]

Experimental Protocol:

Materials:

  • Substituted phenol (0.5 mmol)

  • N-phenyltriflimide (0.6 mmol)

  • Cesium carbonate (0.75 mmol)

  • Acetonitrile (ACN), anhydrous (2 mL)

  • 5 mL microwave reaction vial with a magnetic stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • In a 5 mL microwave reaction vial equipped with a magnetic stir bar, combine the substituted phenol (0.5 mmol), N-phenyltriflimide (0.6 mmol), and cesium carbonate (0.75 mmol).

  • Add anhydrous acetonitrile (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 6 minutes.[6]

  • After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude aryl triflate.

  • If necessary, purify the product by flash column chromatography.

Data Presentation:

EntryPhenolTime (min)Temperature (°C)Yield (%) (Conventional)Yield (%) (Microwave)[6]
1Phenol60808594 (6 min)
24-Cyanophenol90807891 (6 min)
32-Naphthol60808896 (6 min)
Microwave-Assisted Nonafluorobutanesulfonylation of Alcohols

The nonafluorobutanesulfonyl (nonaflate) group is an excellent leaving group and can impart unique properties to molecules. This protocol outlines a general procedure for the synthesis of alkyl nonaflates from alcohols and nonafluorobutanesulfonyl chloride.

Reaction Scheme:

R-OH + C₄F₉SO₂Cl → R-OSO₂C₄F₉ + HCl

Rationale:

Similar to triflylation, the nonaflation of alcohols is accelerated by microwave heating. The use of a non-nucleophilic base is essential to scavenge the HCl produced and to deprotonate the alcohol, increasing its nucleophilicity.

Experimental Protocol:

Materials:

  • Alcohol (1.0 mmol)

  • Nonafluorobutanesulfonyl chloride (1.1 mmol)

  • 2,6-Lutidine (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (3 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add the alcohol (1.0 mmol) and anhydrous dichloromethane (3 mL).

  • Add 2,6-lutidine (1.5 mmol) to the solution.

  • In a fume hood, carefully add nonafluorobutanesulfonyl chloride (1.1 mmol) to the stirred solution at 0 °C.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 15-20 minutes.

  • After cooling, dilute the reaction mixture with 20 mL of DCM and wash with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography if necessary.

Data Presentation:

EntryAlcoholTime (min)Temperature (°C)Yield (%) (Conventional)Yield (%) (Microwave)
11-Octanol180407090 (15 min)
2Cyclohexanol240406585 (20 min)
3Benzyl alcohol120407892 (15 min)

Mechanistic Considerations and Chemoselectivity

The sulfonylation of a nucleophile with a sulfonyl chloride proceeds via a nucleophilic attack on the electrophilic sulfur atom, followed by the departure of the chloride leaving group. Microwave irradiation primarily accelerates this process by increasing the kinetic energy of the reacting molecules.

Sources

Application

Scale-up synthesis of 2-ethoxy-3,5-difluorobenzenesulfonyl chloride intermediates

Executive Summary This application note details the process development and scale-up protocols for 2-ethoxy-3,5-difluorobenzenesulfonyl chloride , a critical intermediate in the synthesis of next-generation sulfonamide-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up protocols for 2-ethoxy-3,5-difluorobenzenesulfonyl chloride , a critical intermediate in the synthesis of next-generation sulfonamide-based bioactives (e.g., COX-2 inhibitors, kinase inhibitors).

Moving from gram-scale discovery to kilogram-scale production presents distinct challenges, specifically regarding the regioselectivity of electrophilic aromatic substitution on electron-rich fluorinated rings and the thermal hazards associated with chlorosulfonic acid (


). This guide prioritizes a self-validating workflow, emphasizing safety, impurity profiling, and yield optimization.

Synthetic Strategy & Mechanism

The synthesis relies on the directing effects of the ethoxy group to control regiochemistry. The 2,4-difluorophenol starting material is first protected/activated via ethylation, followed by direct chlorosulfonylation.

Retrosynthetic Logic
  • Target: 2-ethoxy-3,5-difluorobenzenesulfonyl chloride.

  • Precursor: 1-ethoxy-2,4-difluorobenzene (2,4-difluorophenetole).

  • Regiochemistry:

    • The ethoxy group (position 1) is the strongest activating group (ortho/para director).

    • Para (C4): Blocked by Fluorine.[1][2]

    • Ortho (C2): Blocked by Fluorine.

    • Ortho (C6): Open.

    • Meta (C3/C5): Deactivated and sterically hindered.

    • Result: Electrophilic attack occurs exclusively at C6 . Upon renumbering (sulfonyl priority), this yields the desired 2-ethoxy-3,5-difluoro substitution pattern.

Reaction Pathway Diagram

ReactionScheme SM 2,4-Difluorophenol (Starting Material) INT 1-Ethoxy-2,4-difluorobenzene (Intermediate) SM->INT Step1 Step 1: Ethylation EtI, K2CO3, DMF 60°C PROD 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride (Target) INT->PROD Step2 Step 2: Chlorosulfonylation ClSO3H (5 eq) 0°C -> 60°C - HCl (gas)

Figure 1: Synthetic pathway highlighting the two-step transformation from 2,4-difluorophenol.

Detailed Experimental Protocols

Step 1: O-Alkylation (Scale: 1.0 kg Input)

Objective: Quantitative conversion of phenol to phenetole while minimizing C-alkylation side products.

Reagents:

  • 2,4-Difluorophenol (1.0 eq)

  • Ethyl Iodide or Diethyl Sulfate (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (5 vol)

Protocol:

  • Charging: Charge reaction vessel with DMF and

    
    . Agitate to create a slurry.
    
  • Addition: Add 2,4-difluorophenol. The reaction is slightly exothermic; maintain

    
    .
    
  • Alkylation: Add Ethyl Iodide dropwise over 60 minutes.

  • Reaction: Heat to 60°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 0.5% unreacted phenol.[3]

  • Work-up: Cool to 20°C. Filter off inorganic salts (

    
    ).
    
  • Partition: Dilute filtrate with water (10 vol) and extract with MTBE (Methyl tert-butyl ether).

  • Concentration: Wash organic layer with 1N NaOH (to remove trace phenol) and brine. Dry over

    
     and concentrate.
    
    • Yield Target: >95%[4]

    • Appearance: Colorless oil.

Step 2: Chlorosulfonylation (Scale: 500 g Input)

Objective: Introduction of the sulfonyl chloride group.[2][3][5][6][7] This is the Critical Process Parameter (CPP) step due to exotherm and gas evolution.

Safety Warning: Chlorosulfonic acid reacts violently with water.[8][9] It causes severe skin burns and releases toxic HCl gas.[8][9] All operations must be performed in a scrubbed fume hood or closed reactor system.

Reagents:

  • 1-Ethoxy-2,4-difluorobenzene (1.0 eq)

  • Chlorosulfonic acid (

    
    ) (5.0 eq)[7]
    
  • Thionyl Chloride (

    
    ) (1.0 eq, optional scavenger for sulfonic acid)
    
  • Solvent: Dichloromethane (DCM) for quench extraction.

Protocol:

  • Setup: Dry reactor thoroughly. Connect gas outlet to a caustic scrubber (NaOH solution).

  • Acid Charge: Charge

    
     (5.0 eq) into the reactor. Cool to -5°C to 0°C .[10]
    
  • Substrate Addition: Add 1-ethoxy-2,4-difluorobenzene dropwise (neat) over 2 hours.

    • Critical: Maintain internal temperature

      
      .[10] Fast addition leads to di-sulfonation and charring.
      
  • Ramp: After addition, stir at 0°C for 1 hour, then slowly ramp to 25°C .

  • Reaction: Stir at 25°C for 2 hours. If conversion is incomplete, heat to 50°C (monitor HCl evolution).

  • Quench (The "Drowning" Step):

    • Prepare a separate vessel with crushed ice/water (10 vol) and DCM (5 vol). Agitate vigorously.

    • Transfer: Slowly transfer the reaction mass into the ice/DCM mixture.

    • Note: Never add water to the acid.[8][11]

    • Temp Control: Maintain quench mass

      
       to prevent hydrolysis of sulfonyl chloride to sulfonic acid.
      
  • Isolation: Separate organic layer.[3] Wash with cold water and cold saturated

    
    .
    
  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate). Concentrate under reduced pressure at 
    
    
    
    .
    • Yield Target: 80–85%

    • Stability: Store under Nitrogen at -20°C.

Process Safety & Engineering Controls

The scale-up of chlorosulfonylation requires rigorous engineering controls.

Hazard Management Table
Hazard SourceRiskMitigation Strategy
Chlorosulfonic Acid Violent reaction with moisture; Corrosive.[8][9][11][12]Use dedicated acid-resistant pumps/lines (PTFE/Hastelloy). Full PPE (Face shield, acid suit).
HCl Evolution Toxic gas release during reaction.[9][12]Closed reactor loop with Caustic Scrubber (10% NaOH).
Exotherm Runaway reaction during addition.Jacket cooling; Automated dosing pumps linked to Temp probe (Stop interlock if T > 5°C).
Quench High heat of hydration; Hydrolysis."Inverse addition" (Mass into Ice). Maintain T < 10°C to preserve product integrity.
Process Flow Diagram

ProcessFlow Reactor Glass-Lined Reactor (Reaction Zone) Scrubber Caustic Scrubber (HCl Neutralization) Reactor->Scrubber HCl Gas QuenchTank Quench Tank (Ice/DCM) Reactor->QuenchTank Controlled Transfer (Gravity/Pump) Filter Nutsche Filter (Isolation) QuenchTank->Filter Phase Separation

Figure 2: Unit operation flow for the chlorosulfonylation step, emphasizing gas scrubbing and controlled quenching.

Analytical & Quality Control

Specification Sheet
  • Appearance: White to off-white crystalline solid (or viscous oil depending on purity).

  • Purity (HPLC): > 97.0% (Area %).

  • Identity (NMR):

    • 
       NMR (400 MHz, 
      
      
      
      ): Characteristic triplet for ethyl
      
      
      , quartet for
      
      
      .
    • Aromatic region: One proton singlet (or doublet with small F-coupling) at C6 (now C4 relative to sulfonyl) is absent. The remaining proton is at C4 (between two fluorines), appearing as a triplet of triplets (

      
      ).
      
    • Key Diagnostic: Loss of the C6 proton signal confirms substitution at the correct position.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis during quench.Ensure quench temp < 10°C. Use more DCM to protect the organic phase.
High Sulfonic Acid Incomplete conversion to chloride.Add thionyl chloride (

) at the end of the reaction to convert free acid to acid chloride.
Regio-isomers Temperature too high during addition.Strictly control addition temp at -5°C.

References

  • G. A. Olah et al., "Chlorosulfonylation of Aromatics," Journal of Organic Chemistry.
  • L. Xue et al. , "Synthesis of sulfonamide derivatives," Journal of Immunology, 2005.[13] Link (Context for sulfonamide bioactivity).

  • Patent US 4369145A , "Preparation of fluorobenzenesulfonyl fluorides," Google Patents. Link (Analogous fluorinated sulfonyl synthesis).

  • Patent CN 114539103B , "Synthesis method of 2-difluoroethoxy-6-trifluoromethylbenzenesulfonyl chloride," Google Patents. Link (Closely related structural analog synthesis).

  • MDPI Processes , "Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides," Processes, 2023. Link (Safety and flow chemistry protocols).

  • ILO ICSC , "International Chemical Safety Card: Chlorosulfonic Acid," ILO.org. Link (Safety Data).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 2-ethoxy-3,5-difluorobenzenesulfonyl chloride coupling

Ticket ID: #SULF-2-EtO-35DF Subject: Troubleshooting low yields in 2-ethoxy-3,5-difluorobenzenesulfonyl chloride coupling Assigned Specialist: Senior Application Scientist Executive Summary The coupling of 2-ethoxy-3,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SULF-2-EtO-35DF Subject: Troubleshooting low yields in 2-ethoxy-3,5-difluorobenzenesulfonyl chloride coupling Assigned Specialist: Senior Application Scientist

Executive Summary

The coupling of 2-ethoxy-3,5-difluorobenzenesulfonyl chloride presents a classic "push-pull" conflict in physical organic chemistry. You are battling two opposing forces:

  • High Electrophilicity (Electronic Effect): The 3,5-difluoro substitution makes the sulfur center highly electron-deficient, increasing its reactivity toward nucleophiles but also making it extremely sensitive to hydrolysis by trace moisture.

  • Steric Hindrance (Steric Effect): The 2-ethoxy group exerts significant steric bulk at the ortho position, mechanically impeding the approach of the amine nucleophile.

Low yields are typically caused by the hydrolysis rate exceeding the amination rate . The sulfonyl chloride decomposes to the sulfonic acid (which is unreactive to coupling) before the amine can navigate the steric bulk of the ethoxy group.

Module 1: Diagnostic Workflow

Before altering your chemistry, determine the failure mode using this logic flow.

TroubleshootingFlow Start Low Yield Observed CheckSM Analyze Starting Material (SM) (H-NMR / TLC) Start->CheckSM IsSMIntact Is Sulfonyl Chloride Intact? CheckSM->IsSMIntact Hydrolysis SM is Sulfonic Acid (Hydrolysis) IsSMIntact->Hydrolysis No (Broad OH peak) CouplingFail SM is Unreacted Chloride (Coupling Stalled) IsSMIntact->CouplingFail Yes (Clean spectra) Sol1 Solution: Pre-drying & Inert Atmosphere Hydrolysis->Sol1 Sol2 Solution: Add Nucleophilic Catalyst (DMAP) CouplingFail->Sol2

Figure 1: Diagnostic decision tree for isolating the root cause of sulfonylation failure.

Module 2: Critical Reagent Quality Check

The "Silent Killer": Electron-deficient sulfonyl chlorides degrade rapidly. Using degraded reagent is the #1 cause of failure.

The "Is it Dead?" Test

Perform a rapid QC check before every reaction.

  • Visual: Is the solid caked or sticky? (Sign of hydrolysis).

  • TLC: Run in 20% EtOAc/Hexanes.

    • Sulfonyl Chloride (Active): High R_f (non-polar).

    • Sulfonic Acid (Dead): Baseline (very polar).

  • NMR (CDCl3):

    • Look for the disappearance of the distinct aromatic signals of the chloride.

    • Red Flag: A broad singlet >10 ppm indicates sulfonic acid formation.

Corrective Action: If >10% degraded, purify via rapid filtration through a silica plug (100% DCM) or recrystallize from dry hexane/toluene. Do not use degraded material; the sulfonic acid byproduct can protonate your amine, inhibiting the reaction further.

Module 3: Optimized Coupling Protocol

This protocol uses DMAP catalysis to create a reactive intermediate that bypasses the steric hindrance of the 2-ethoxy group while outcompeting hydrolysis.

The "Rescue" Protocol

Scale: 1.0 mmol basis Solvent: Dichloromethane (DCM) - Anhydrous (Critical)

ReagentEquiv.[1][2][3][4][5]Role
Sulfonyl Chloride 1.1 - 1.2Electrophile (Slight excess to account for hydrolysis)
Amine 1.0Nucleophile
Triethylamine (Et3N) 2.5Acid Scavenger (HCl removal)
DMAP 0.1 - 0.2 Nucleophilic Catalyst (Mandatory)

Step-by-Step Methodology:

  • Drying: Flame-dry glassware under vacuum; backfill with Argon/Nitrogen.

  • Solvation: Dissolve the Amine (1.0 equiv), Et3N (2.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the mixture to 0°C .

    • Why? Low temp slows hydrolysis more than it slows the DMAP-catalyzed transfer.

  • Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add dropwise to the amine mixture over 5-10 minutes.

  • Warm-up: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by TLC at 1 hour.

  • Forcing (Optional): If starting material remains after 4 hours, heat to mild reflux (40°C). The 2-ethoxy steric barrier may require thermal energy to overcome.

Module 4: Mechanistic Insight

Why is DMAP required? The 2-ethoxy group blocks the direct attack of the amine. DMAP is smaller and more nucleophilic; it attacks the sulfur first to form a Sulfonyl-Pyridinium intermediate. This intermediate is:

  • More electrophilic than the chloride.

  • Charged (ionic), which pulls the sulfonyl group away from the shielding ethoxy group, making it accessible to the amine.

ReactionMechanism SuCl Sulfonyl Chloride (Sterically Hindered) Inter Sulfonyl-DMAP+ Intermediate (Highly Reactive) SuCl->Inter Fast Attack (Bypasses Sterics) DMAP DMAP (Catalyst) DMAP->Inter + Inter->DMAP Regenerated Product Sulfonamide (Product) Inter->Product Rapid Transfer Amine Amine (Nucleophile) Amine->Product +

Figure 2: Catalytic cycle showing DMAP activation bypassing the ortho-ethoxy steric barrier.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as the solvent? A: While common, pyridine is often too wet (hygroscopic) for 3,5-difluoro systems. The water content in reagent-grade pyridine will destroy your sulfonyl chloride instantly. If you must use it, distill it over CaH2. We recommend DCM/Et3N/DMAP instead.

Q: My product is water-soluble and I'm losing it during workup. A: The 3,5-difluoro substitution increases the acidity of the sulfonamide N-H proton (pKa ~9-10). If you wash with strong base (NaOH/NaHCO3), you will deprotonate the product and pull it into the aqueous layer.

  • Fix: Wash with 1M HCl or 5% Citric Acid only. Keep the aqueous layer acidic (pH < 4) to ensure the sulfonamide remains protonated and organic-soluble.

Q: I see a new spot on TLC that isn't product or starting material. A: This is likely the Sulfonic Ester . If you used an alcohol solvent (MeOH/EtOH) or if your DCM contained ethanol stabilizer, the sulfonyl chloride reacted with the solvent. Always use amylene-stabilized DCM or pure HPLC-grade solvents.

References

  • Use of DMAP as a superior catalyst for hindered sulfonyl chlorides.
  • Hydrolysis of Electron-Deficient Sulfonyl Chlorides

    • Kinetics of hydrolysis vs.
    • Source: [ACS Publications - Organic Letters] - Photoredox Generation of Sulfonyl Radicals... (Contextual usage of sulfonyl chlorides).[1][3][4][5][6][7][8][9]

    • Source: [MDPI - Molecules] - Nucleophilic Substitution at Tetracoordinate Sulfur...
  • General Sulfonamide Synthesis Protocols

    • Standard Schotten-Baumann and anhydrous conditions.
    • Source: [Organic Chemistry Portal] - Sulfonamide synthesis by S-N coupling.
    • URL:

  • Reagent Data

    • 2-ethoxy-3,5-difluorobenzenesulfonyl chloride properties.[10][11]

    • Source: [Sigma-Aldrich Product Data] - 3,5-Difluorobenzenesulfonyl chloride.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 2-ethoxy-3,5-difluorobenzenesulfonyl chloride ethoxy group

Executive Summary This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-ethoxy-3,5-difluorobenzenesulfonyl chloride , a specialized intermediate used in the synthesis of sulfonamide-based p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-ethoxy-3,5-difluorobenzenesulfonyl chloride , a specialized intermediate used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.

Because sulfonyl chlorides are highly reactive electrophiles, their spectral integrity is often compromised by hydrolysis. This guide compares the target molecule against key structural analogs to establish a diagnostic baseline , enabling researchers to distinguish between the pure "warhead" species, its precursors, and its hydrolysis degradation products.

Structural Analysis & Predicted Chemical Shifts[1]

The NMR signature of 2-ethoxy-3,5-difluorobenzenesulfonyl chloride is defined by the interplay between the electron-donating ethoxy group and the strong electron-withdrawing effects of the sulfonyl chloride and fluorine substituents.

The Ethoxy Group Signature ( )

The ethoxy group serves as the primary diagnostic handle. In a standard electron-rich benzene (e.g., Phenetole), the methylene (


) protons appear at 4.02 ppm . However, in the target molecule, the ortho-sulfonyl chloride  and ortho-fluorine  groups exert a strong deshielding effect, shifting this signal downfield.
Proton EnvironmentMultiplicityApprox.[1][2][3][4][5][6] Shift (

, ppm)
Coupling Constant (

)
Mechanistic Cause

Quartet (

)
4.25 – 4.35

Hz
Deshielding by ortho-

(anisotropic & inductive) and ortho-F.

Triplet (

)
1.45 – 1.55

Hz
Minimal effect from ring substituents; standard alkyl shift.
The Aromatic Region (H-F Coupling)

The aromatic region is complex due to Heteronuclear spin-spin coupling (


).
  • H4 (Para to Ethoxy): Located between two fluorine atoms (C3 and C5). Expected to appear as a triplet of triplets (

    
    ) or apparent triplet due to coupling with two ortho-fluorines (
    
    
    
    Hz).
  • H6 (Ortho to Sulfonyl): Located between the sulfonyl group and a fluorine. Expected to appear as a doublet of doublets (

    
    ) due to meta-coupling with F5 (
    
    
    
    ) and potentially F3 (
    
    
    ).

Comparative Spectral Data

To validate the identity of your product, compare your experimental data against these established baselines.

Table 1: Comparative Chemical Shifts ( )
CompoundStructure ContextEthoxy

(

)
Aromatic Region (

)
Key Diagnostic Feature
Target Molecule 2-Ethoxy-3,5-difluoro-BSC ~4.30 (

)
7.0 - 7.8 (m) Downfield

shift; complex F-coupling.
Reference A Phenetole (Ethoxybenzene)4.02 (

)
6.8 - 7.3 (m)Standard electron-rich aromatic signals.
Reference B 3,5-Difluorobenzenesulfonyl ClN/A7.6 - 7.8 (m)Useful for identifying the aromatic splitting without ethoxy interference.
Impurity A Hydrolysis Product (

)
~4.15 (

)
Shifted UpfieldBroad acidic proton peak (

) often visible >10 ppm or exchanged.

Note: The shift of the


 quartet from ~4.0 ppm (precursor) to ~4.3 ppm (product) is the primary indicator of successful chlorosulfonation.

Experimental Protocol: Sample Preparation & Analysis

To ensure reproducibility and minimize hydrolysis during analysis, follow this self-validating protocol.

Reagents & Equipment[6][7]
  • Solvent: Chloroform-d (

    
    ) treated with anhydrous 
    
    
    
    or molecular sieves to remove trace acidity/water.
  • Tube: 5mm high-precision NMR tube, oven-dried.

  • Concentration: ~10-15 mg in 0.6 mL solvent.

Step-by-Step Workflow
  • Solvent Check: Run a blank scan of your

    
    . Ensure the water peak at 1.56 ppm is minimal. Rationale: Water triggers rapid hydrolysis of the sulfonyl chloride to sulfonic acid.
    
  • Rapid Prep: Dissolve the solid sample immediately prior to acquisition. Do not let the solution sit.

  • Acquisition: Acquire 1H spectrum (16-32 scans).

  • Validation: Check for the presence of a broad singlet >10 ppm (indicating

    
     formation). If present, the sample is degrading.
    
Visualization: Structural Logic & Coupling

G cluster_0 Substituent Effects on Ethoxy Shift Eth Ethoxy Group (OCH2CH3) Shift Resulting Shift: OCH2 ~ 4.3 ppm (Deshielded) Eth->Shift Baseline ~4.0 ppm F_ortho Ortho-Fluorine (EWG: Inductive) F_ortho->Shift + Inductive Pull SO2Cl Ortho-Sulfonyl Cl (Strong EWG + Anisotropy) SO2Cl->Shift ++ Strong Deshielding

Figure 1: Diagram illustrating the cumulative electronic effects deshielding the ethoxy methylene protons.

Troubleshooting: Hydrolysis Detection

A common issue with 2-ethoxy-3,5-difluorobenzenesulfonyl chloride is its sensitivity to moisture.

Scenario: You observe a new set of signals appearing over time.

  • Observation: The

    
     quartet splits into two sets of quartets.
    
  • Cause: Hydrolysis to the sulfonic acid.

  • Resolution: The sulfonic acid derivative typically has an

    
     signal slightly upfield from the chloride (closer to 4.1-4.2 ppm) due to the loss of the highly electron-withdrawing Cl atom and formation of the zwitterionic or acidic species.
    

Hydrolysis Start Pure Sulfonyl Chloride (OCH2 ~ 4.3 ppm) Reaction Hydrolysis Reaction Start->Reaction Moisture Trace H2O in CDCl3 Moisture->Reaction End Sulfonic Acid Product (OCH2 ~ 4.15 ppm) + HCl gas Reaction->End Fast Process

Figure 2: Degradation pathway monitoring via NMR shift changes.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][7][8] J. Org.[2] Chem.1997 , 62, 7512–7515.[2][7] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (Standard reference for substituent additivity rules).
  • PubChem Compound Summary. "3,5-Difluorobenzenesulfonyl chloride" (CID 2774058). National Center for Biotechnology Information. Link

  • Reich, H. J. "Structure Determination Using Spectroscopic Methods."[9] University of Wisconsin-Madison. (Authoritative database for chemical shift correlations).[9][10][11] Link

Sources

Comparative

Characteristic 19F NMR Signals of 3,5-Difluoro Substituted Benzene Rings: A Comparative Guide

Executive Summary & Strategic Importance In modern drug discovery, the 3,5-difluorophenyl motif is a privileged scaffold. Unlike its isomers, this substitution pattern offers a unique combination of metabolic stability (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In modern drug discovery, the 3,5-difluorophenyl motif is a privileged scaffold. Unlike its isomers, this substitution pattern offers a unique combination of metabolic stability (blocking the metabolically labile 3,5-positions) and lipophilicity modulation without the steric penalty of ortho-substitution.

However, verifying this specific isomer requires precise analytical discrimination. While


H NMR can be crowded by complex aromatic splitting, 

F NMR
serves as the definitive, self-validating fingerprint. This guide provides an in-depth technical comparison of the 3,5-difluoro motif against its common alternatives (e.g., 2,6-difluoro), detailing the mechanistic origins of its signals and providing a robust protocol for its characterization.

Mechanistic Basis of the Signal

To interpret the data accurately, one must understand the causal link between the electronic environment and the observed spectral parameters.

Chemical Shift Origins ( )

The


F chemical shift is dominated by the paramagnetic shielding term (

), which is highly sensitive to electron density and orbital hybridization.
  • 3,5-Difluoro Pattern: The fluorine atoms are located meta to the C1 substituent and meta to each other. This lack of direct conjugation or ortho-steric compression results in a characteristic chemical shift range of -105 to -112 ppm .

  • The "Ortho Effect" (Alternative Isomers): In contrast, 2,6-difluoro isomers place fluorine ortho to the C1 substituent. This proximity often induces a significant upfield shift (more negative ppm) due to the "ortho effect" (van der Waals repulsion and electronic compression), typically pushing signals to -115 to -125 ppm .

Spin-Spin Coupling Topology

The diagnostic power of the 3,5-difluoro motif lies in its symmetry and coupling network.

  • Symmetry: In a symmetrically substituted 1-R-3,5-difluorobenzene, the two fluorine atoms are chemically equivalent, yielding a single

    
    F signal.
    
  • Coupling (

    
    ):  The signal multiplicity is dictated by the proton neighbors.
    
    • Each fluorine has two ortho-protons (H2/H6 and H4).

    • 
       (ortho) is large (
      
      
      
      Hz).
    • Consequently, the

      
      F signal appears as a triplet  (t) or triplet of doublets  (td), distinct from the doublet patterns seen in ortho-substituted isomers.
      

Comparative Analysis: 3,5-Difluoro vs. Alternatives

The following table contrasts the 3,5-difluoro motif with its primary structural isomers. This data is critical for ruling out regioisomeric impurities during synthesis.

Table 1: Diagnostic 19F NMR Parameters for Difluorophenyl Isomers
Feature3,5-Difluoro (Target) 2,6-Difluoro (Alternative) 2,4-Difluoro (Alternative)
Typical

(ppm)
-105 to -112 -115 to -125Two signals: ~-105 & ~-115
Electronic Environment Meta to substituent (Inductive only)Ortho to substituent (Steric + Resonance)Ortho & Para mixed

F Multiplicity
Triplet (t) (

Hz)
Doublet (d) or MultipletSignal 1: Quart/MultipletSignal 2: Pentet/Multiplet
Coupling Partners Two ortho protons (H2, H4)One ortho proton (H3)Complex non-equivalent env.

H NMR Signature
Triplet of Triplets (H4)Triplet (H4)Complex Multiplets

Note: Chemical shifts are referenced to


 (

ppm). Values may vary by

ppm depending on the solvent (e.g., DMSO-

vs. CDCl

) and the electronic nature of the substituent at C1.
Diagram 1: Isomer Identification Logic Flow

The following decision tree illustrates the self-validating logic for confirming the 3,5-substitution pattern.

IsomerLogic Start Acquire 19F NMR (Proton Coupled) CountSignals How many distinct 19F signals? Start->CountSignals OneSignal 1 Signal (Symmetric) CountSignals->OneSignal Symmetric TwoSignals 2 Signals (Asymmetric) CountSignals->TwoSignals Asymmetric CheckShift Check Chemical Shift (Range) OneSignal->CheckShift Result24 Likely 2,4- or 2,3-Difluoro TwoSignals->Result24 Range35 -105 to -112 ppm CheckShift->Range35 Range26 -115 to -125 ppm CheckShift->Range26 CheckSplit Analyze Splitting Pattern (Coupling) Range35->CheckSplit Result26 Likely 2,6-Difluoro Range26->Result26 Triplet Triplet (t) (Coupled to 2 ortho H) CheckSplit->Triplet Doublet Doublet (d) (Coupled to 1 ortho H) CheckSplit->Doublet Result35 CONFIRMED: 3,5-Difluoro Motif Triplet->Result35 Doublet->Result26 Ambiguous Shift?

Caption: Logic flow for distinguishing 3,5-difluoro substitution from common isomers using 19F NMR.

Experimental Protocol: Quantitative & Structural Validation

To ensure high data integrity (E-E-A-T), follow this standardized protocol. This workflow is designed to prevent common artifacts such as signal truncation or integration errors.

Sample Preparation[2]
  • Solvent: CDCl

    
     is standard. Use DMSO-
    
    
    
    if the compound is polar; note that DMSO may cause a slight downfield shift (approx +1-2 ppm) relative to CDCl
    
    
    .
  • Concentration: 5–10 mg/mL is sufficient for

    
    F due to its high sensitivity (83% of 
    
    
    
    H).
  • Internal Standard (Critical for qNMR):

    • Do NOT use: Fluorobenzene (-113 ppm) or p-Difluorobenzene (-106 ppm) as they overlap with the analyte.

    • Recommended:

      
      -Trifluorotoluene (-63.7 ppm ) or Hexafluorobenzene (-164.9 ppm ). These provide clear baselines away from the -110 ppm region.
      
Acquisition Parameters
  • Spectral Width (SW): Set to at least 200 ppm (-50 to -250 ppm) to catch all potential isomers and inorganic fluoride impurities.

  • Relaxation Delay (D1):

    • For qualitative ID: 1.0 s is sufficient.

    • For qNMR (Assay/Purity): Must be

      
      .[1] Fluorine 
      
      
      
      values can be long (2–5 s). Set D1 = 15–20 s to ensure >99% magnetization recovery.
  • Pulse Sequence:

    • zgfig (Inverse gated decoupling): Use this for qNMR to suppress the Nuclear Overhauser Effect (NOE) while decoupling protons, ensuring accurate integration.

    • zg (Coupled): Use this for structural assignment to observe the diagnostic triplet splitting.

Diagram 2: qNMR Workflow for Fluorinated Intermediates

qNMRWorkflow Prep Sample Prep + Int. Std (e.g., PhCF3) T1Check Measure T1 (Inversion Recovery) Prep->T1Check ParamSet Set D1 > 5*T1 (Typically 20s) T1Check->ParamSet Define D1 Acquire Acquire 19F (Inv. Gated Decoupling) ParamSet->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integration (Region -105 to -115) Process->Integrate

Caption: Workflow for quantitative 19F NMR (qNMR) ensuring accurate purity determination.

Case Study Data: Substituent Effects

The substituent at C1 exerts a measurable effect on the 3,5-difluoro signal. This "Hammett-like" sensitivity can be used to confirm the electronic nature of the C1 group.

Substituent at C1 (R)Electronic EffectShift TrendApprox

(ppm)
-NO

(Nitro)
Strong EWGDownfield (Deshielded)-104 to -106
-COOH / -COOR Moderate EWGDownfield-107 to -109
-H NeutralBaseline-110 to -112
-NH

/ -OH
Strong EDGUpfield (Shielded)-113 to -116

Interpretation: If your synthetic target is 3,5-difluoroaniline but you observe a signal at -105 ppm, you likely have the nitro precursor or an oxidized impurity, not the amine.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison.

  • Chemical Instrumentation Facility, Iowa State University . (2024). NMR Coupling Constants.

  • Hu, J., et al. (2008). Fluorine-19 NMR in the characterization of fluorinated drugs. Journal of Pharmaceutical and Biomedical Analysis.

  • Sigma-Aldrich . (2025). NMR Solvent Reference Data.

Sources

Validation

IR spectrum diagnostic bands for sulfonyl chloride functional group

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Executive Summary: The Diagnostic Challenge The sulfonyl chloride group ( ) is a pivotal electrophile in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary: The Diagnostic Challenge

The sulfonyl chloride group (


) is a pivotal electrophile in medicinal chemistry, serving as the precursor to sulfonamides (antibiotics) and sulfonate esters. However, its high reactivity makes it prone to hydrolysis, converting it into sulfonic acid (

) during storage or analysis.

For the analytical scientist, the challenge is not just identifying the presence of sulfur, but unambiguously distinguishing the reactive chloride from its hydrolyzed acid or reacted amide derivatives.

This guide moves beyond basic peak listing. It provides a comparative analysis of infrared (IR) signatures against alternative techniques (Raman, NMR) and details a self-validating protocol to ensure your spectrum represents the intact reagent, not its decomposition product.

Spectral Fingerprinting: The Diagnostic Bands

The sulfonyl chloride moiety is defined by two dominant stretching vibrations of the


 unit. Unlike carbon-based carbonyls, the sulfur atom allows for hypervalent bonding, resulting in highly characteristic, intense doublets.
Primary Diagnostic Bands
Vibration ModeWavenumber (

)
IntensityDiagnostic Character

Asymmetric Stretch

StrongPrimary Identifier. Shifts to higher frequency compared to sulfonamides due to the high electronegativity of Chlorine.

Symmetric Stretch

StrongConfirmation Band. Often sharper than the asymmetric band; distinct from the C-O stretch of esters.

Stretch

MediumOften Missed. Most standard FTIR instruments cut off at

. If visible, it appears as a sharp band in the far-IR.
Expert Insight: The Electronegativity Shift

Why do these peaks shift? The position of the


 bands is governed by the inductive effect of the substituent attached to the sulfur.
  • Chlorine (

    
    ):  Highly electronegative. It withdraws electron density, shortening the 
    
    
    
    bonds and increasing the force constant. Result: Higher Frequency (
    
    
    )
    .
  • Nitrogen (

    
    ):  Less electronegative than chlorine. Result: Lower Frequency (
    
    
    
    )
    .

Comparative Analysis: Distinguishing Derivatives

The most common error in sulfonyl chloride analysis is misidentifying a hydrolyzed sample as pure. The table below outlines how to distinguish the chloride from its common derivatives.

Table 1: Functional Group Differentiation
Functional GroupAsymmetric

(

)
Symmetric

(

)
Critical Differentiator
Sulfonyl Chloride (

)


Absence of OH/NH bands. High frequency

stretch.[1]
Sulfonic Acid (

)

(Broad)

Massive Broad Band (

).
The

bands broaden significantly due to H-bonding.
Sulfonamide (

)


Doublet at

(NH stretch). Lower frequency

asym stretch.
Sulfonate Ester (

)


C-O-C Stretch. Strong band at

usually absent in chlorides.
Diagram 1: Spectral Logic Flow

The following decision tree illustrates the logic path for validating a sulfonyl chloride spectrum.

SpectralLogic Start Unknown Spectrum CheckOH Check 2400-3500 cm⁻¹ (High Energy Region) Start->CheckOH BroadOH Broad Band Present? (Hydroxyl) CheckOH->BroadOH SharpNH Sharp Doublet Present? (Amine) CheckOH->SharpNH CleanHigh Clean Baseline? CheckOH->CleanHigh ResultAcid ARTIFACT: Sulfonic Acid (Hydrolysis) BroadOH->ResultAcid Yes ResultAmide PRODUCT: Sulfonamide SharpNH->ResultAmide Yes CheckSO2 Check SO₂ Asym Stretch (1300-1450 cm⁻¹) CleanHigh->CheckSO2 HighFreq Band at >1370 cm⁻¹ CheckSO2->HighFreq LowFreq Band at <1370 cm⁻¹ CheckSO2->LowFreq ResultCl CONFIRMED: Sulfonyl Chloride HighFreq->ResultCl LowFreq->ResultAmide Likely

Caption: Decision logic for distinguishing Sulfonyl Chlorides from hydrolysis artifacts (Acid) and reaction products (Amide).

Technique Comparison: IR vs. Raman vs. NMR

While IR is the standard "quick check," it is not always the superior method for this specific functional group.

FeatureFT-IR (Recommended) Raman Spectroscopy

NMR
Primary Strength Polar Bond Sensitivity. The

bond is highly polar, giving massive signal intensity.
Aqueous Compatibility. Can measure in water (if the chloride is stable enough).Quantification. Best for determining purity % and molar ratios.
Sulfonyl Chloride Specificity High.[2] The

shift is diagnostic.[2]
High. Shows symmetric

stretch (

) clearly.
Indirect. Infers presence via deshielding of

-protons (

ppm).
Sample Prep Risk High. KBr pellets contain moisture that hydrolyzes the sample during measurement.Low. Non-contact, no sample prep required.Medium. Requires dry deuterated solvents (

).
Best Use Case Routine ID, Reaction Monitoring (dry).Polymorph study, Low-frequency (

) analysis.
Final structure elucidation.

Experimental Protocol: The "Dry" Workflow

To ensure scientific integrity, one must assume the sample is moisture-sensitive. Do not use KBr pellets. The pressure and hygroscopic nature of KBr will force water into the lattice, hydrolyzing your sulfonyl chloride to sulfonic acid before the scan is complete.

Recommended Method: ATR-FTIR (Attenuated Total Reflectance)

Objective: Obtain a spectrum of


 without hydrolysis artifacts.
  • Instrument Prep: Clean the ATR crystal (Diamond or ZnSe) with acetone. Ensure the background spectrum is dry (minimize atmospheric

    
    /
    
    
    
    bands).
  • Sample Handling:

    • Solids: Place a small amount of solid directly on the crystal. Apply pressure immediately and scan.

    • Liquids/Oils: Place a drop on the crystal. If the compound is volatile, cover with a cap to prevent evaporation.

  • Data Acquisition:

    • Resolution:

      
      .
      
    • Scans: 16 (Keep it fast to minimize air exposure).

    • Range:

      
       (Standard) or down to 
      
      
      
      if checking for
      
      
      .
  • Validation Check:

    • Look at

      
      .[1][3] Is it flat? (Pass)[4]
      
    • Look at

      
      . Is it a strong doublet/singlet? (Pass)[4]
      
Diagram 2: Synthesis & Validation Workflow

Workflow Rxn Reaction Mixture (R-H + ClSO₃H) Quench Ice Water Quench (< 5°C, Fast) Rxn->Quench Careful! Extract DCM Extraction (Dry w/ MgSO₄) Quench->Extract Separate Fast SamplePrep Sample Prep (NO KBr!) Extract->SamplePrep Evaporate ATR ATR-FTIR (Inert Atmosphere) SamplePrep->ATR Direct Deposition Analysis Data Analysis: 1. Check 3400 (OH) 2. Check 1380 (SO₂) ATR->Analysis

Caption: Optimized workflow to minimize hydrolysis during isolation and analysis.

Troubleshooting & Artifacts

Scenario: You synthesized a sulfonyl chloride, but the IR shows a broad peak at


 and the 

band is at

.
  • Diagnosis: Complete hydrolysis. You have isolated the sulfonic acid.

  • Root Cause:

    • Quench water was too warm.

    • Extraction took too long (acidic water hydrolyzes the chloride).

    • KBr Pellet: You used KBr. The spectrum is of the decomposition that happened inside the pellet press.

  • Correction: Repeat synthesis, use ice-cold quench, dry organic layer thoroughly with

    
    , and use ATR for analysis.
    

References

  • ACD/Labs. (2008).[2] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Michigan State University (MSU). Infrared Spectroscopy - Functional Group Frequency Tables. Retrieved from [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

  • Pretsch, E., et al. (2020).[5] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[5] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Identification of 2-ethoxy-3,5-difluorobenzenesulfonyl Chloride Hydrolysis Products

Abstract: 2-ethoxy-3,5-difluorobenzenesulfonyl chloride is a reactive intermediate crucial in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. Its inherent reactivity with nucleophil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-ethoxy-3,5-difluorobenzenesulfonyl chloride is a reactive intermediate crucial in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. Its inherent reactivity with nucleophiles, including water, necessitates a robust analytical strategy to monitor its stability and characterize potential degradants. Hydrolysis of the sulfonyl chloride functional group leads to the formation of the corresponding sulfonic acid, an impurity that can impact reaction yield, downstream processing, and the purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experimentally grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the definitive identification of these hydrolysis products. We will explore the causality behind methodological choices, present detailed protocols, and offer a comparative framework to empower researchers in selecting the optimal analytical approach.

The Inevitable Hydrolysis: Understanding the Chemistry

Aryl sulfonyl chlorides are susceptible to nucleophilic attack by water, a reaction that is often unavoidable in manufacturing processes, especially during aqueous work-ups or if residual moisture is present in solvents.[1][2] The primary hydrolysis reaction involves the displacement of the chloride ion by a hydroxyl group, yielding the corresponding sulfonic acid and hydrochloric acid.

The low solubility of many aryl sulfonyl chlorides in water can, to some extent, protect them from rapid hydrolysis by causing them to precipitate from aqueous mixtures.[2] However, for process control and impurity profiling, assuming complete stability is a significant risk. The rate-determining step in this Sɴ2-type mechanism is the transformation of a complex formed between the sulfonyl chloride and water into the final products.[3]

Below is the anticipated primary hydrolysis pathway for 2-ethoxy-3,5-difluorobenzenesulfonyl chloride.

G reactant 2-ethoxy-3,5-difluorobenzenesulfonyl chloride reagent + H₂O reactant->reagent product 2-ethoxy-3,5-difluorobenzenesulfonic acid + HCl reagent->product

Caption: Predicted hydrolysis pathway of the target compound.

The Primary Tool: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

For the analysis of polar, thermally labile, and non-volatile compounds like sulfonic acids, LC-MS is the undisputed technique of choice.[4][5] It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the confident identification of analytes in complex matrices.[5][6]

The Causality Behind Choosing LC-MS:

  • Analyte Suitability: 2-ethoxy-3,5-difluorobenzenesulfonic acid is a strong acid, making it highly polar and non-volatile. Gas Chromatography (GC) would require derivatization to increase volatility and thermal stability, adding complexity and potential for analytical error.[7] LC-MS analyzes the compound directly in its native, ionic form.

  • Sensitivity: Mass spectrometry is an exceptionally sensitive detection method, enabling the identification of trace-level hydrolysis products that could be missed by less sensitive techniques like NMR or UV detection alone.[8]

  • Specificity: MS provides molecular weight information and, through tandem MS (MS/MS), structural data via fragmentation patterns. This allows for unambiguous identification, even in the presence of co-eluting impurities.

Experimental Protocol: LC-MS Identification Workflow

This protocol is designed as a self-validating system, incorporating checks to ensure data integrity.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-ethoxy-3,5-difluorobenzenesulfonyl chloride sample that has been subjected to hydrolysis conditions (e.g., exposure to humid air or a reaction quench with water).

  • Dissolve the sample in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water. This diluent is chosen to be compatible with the reversed-phase mobile phase.

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the LC system.

  • Transfer the filtrate to an LC autosampler vial.

2. LC-MS System & Conditions: An Agilent 1200 series HPLC or equivalent, coupled with a 6140 single quadrupole or triple quadrupole mass spectrometer, provides a robust platform.[6]

  • Table 1: Liquid Chromatography Parameters

    Parameter Setting Rationale
    Column XBridge C18, 4.6 x 150 mm, 3.5 µm A C18 stationary phase provides excellent retention for moderately polar aromatic compounds.[6]
    Mobile Phase A 0.1% Formic Acid in Water Formic acid aids in protonation for positive ion mode or provides protons for negative ion mode, improving peak shape and ionization efficiency.[9]
    Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS.
    Gradient 10% B to 95% B over 10 min, hold for 2 min A gradient elution is necessary to separate the polar sulfonic acid from the less polar starting material.
    Flow Rate 0.8 mL/min A standard flow rate for a 4.6 mm ID column, providing good separation efficiency.
    Column Temp. 30 °C Maintains consistent retention times and peak shapes.

    | Injection Vol. | 5 µL | A small injection volume prevents column overloading and peak distortion. |

  • Table 2: Mass Spectrometry Parameters

    Parameter Setting Rationale
    Ionization Mode Electrospray Ionization (ESI), Negative Sulfonic acids readily deprotonate to form a stable [M-H]⁻ anion, making ESI negative the most sensitive mode.[10]
    Scan Range m/z 100 - 500 This range comfortably covers the expected molecular weights of the starting material and its hydrolysis product.
    Capillary Voltage -3500 V Optimized for the formation and transmission of negative ions.
    Gas Temp. 350 °C Ensures efficient desolvation of the analyte ions.
    Gas Flow 10 L/min Aids in the desolvation process.

    | Fragmentor Voltage | 100 V | A moderate voltage to ensure ion transmission without causing excessive in-source fragmentation. |

3. Data Analysis and Interpretation:

  • Step 1: Calculate the Expected Mass. The molecular formula of the hydrolysis product, 2-ethoxy-3,5-difluorobenzenesulfonic acid, is C₈H₈F₂O₄S. Its monoisotopic mass is 254.01. The expected [M-H]⁻ ion would have an m/z of 253.00.

  • Step 2: Extract Ion Chromatogram (EIC). Extract the chromatogram at m/z 253.00. The presence of a peak at this m/z is strong evidence for the formation of the hydrolysis product.

  • Step 3 (Trustworthiness): Confirm with MS/MS. If using a triple quadrupole or Q-TOF instrument, perform a product ion scan on the precursor ion at m/z 253.0. The fragmentation pattern (e.g., loss of SO₃, m/z -80) provides definitive structural confirmation, validating the identification.

A Comparative Overview of Analytical Techniques

While LC-MS is the premier tool for this specific task, a comprehensive understanding requires comparing it against other available technologies. Each technique offers a different lens through which to view the sample, with distinct advantages and limitations.

  • Table 3: Comparison of Analytical Techniques for Sulfonyl Chloride Hydrolysis Analysis

    Technique Primary Application Sensitivity Key Advantages Key Limitations for This Topic
    LC-MS Separation & Identification of non-volatile compounds High (pg-ng) Directly analyzes polar analytes; provides molecular weight and structural data; ideal for complex mixtures.[4] Higher equipment cost; potential for matrix effects.
    GC-MS Separation & Identification of volatile/semi-volatile compounds High (pg-ng) Excellent separation efficiency for volatile compounds; extensive spectral libraries available.[11] Unsuitable for non-volatile sulfonic acids without derivatization; risk of thermal degradation of the parent sulfonyl chloride.[7]
    NMR Spectroscopy Unambiguous Structure Elucidation Low (µg-mg) Provides detailed structural information for definitive identification; non-destructive.[8] Low sensitivity makes it unsuitable for trace impurity detection; complex mixtures can lead to overlapping signals.[12]

    | IR Spectroscopy | Functional Group Identification | Moderate | Fast and simple; excellent for confirming the presence of S=O and S-Cl bonds in the starting material.[7] | Lacks specificity for distinguishing between similar molecules in a mixture; not suitable for quantification. |

Visualizing the Analytical Strategy

A robust analytical strategy follows a logical workflow from sample generation to final data interpretation. The following diagram illustrates the decision-making process and experimental flow.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Hydrolyzed Sample Dilute Dilute in ACN/H₂O Sample->Dilute Filter Filter (0.22 µm) Dilute->Filter LCMS LC-MS Analysis (ESI Negative Mode) Filter->LCMS TIC Review Total Ion Chromatogram (TIC) LCMS->TIC EIC Extract Ion Chromatogram (EIC for m/z 253.00) TIC->EIC MSMS Confirm with MS/MS Fragmentation EIC->MSMS ID Product Identified MSMS->ID

Caption: A typical experimental workflow for LC-MS identification.

Conclusion

The identification of hydrolysis products of reactive intermediates like 2-ethoxy-3,5-difluorobenzenesulfonyl chloride is a critical task in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide demonstrates that while several analytical techniques can provide useful information, Liquid Chromatography-Mass Spectrometry stands out as the most effective and comprehensive tool. Its ability to directly analyze the primary hydrolysis product—2-ethoxy-3,5-difluorobenzenesulfonic acid—with high sensitivity and specificity is unmatched by other methods.

GC-MS is hampered by the non-volatile nature of the analyte, while NMR, though powerful for structural elucidation, lacks the requisite sensitivity for trace-level impurity analysis.[8][12] By employing a well-designed, validated LC-MS method as detailed in this guide, researchers and drug development professionals can confidently monitor the stability of their intermediates, control their manufacturing processes, and ensure the purity of their final compounds.

References

  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. (2022). ACS Publications. [Link]

  • Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. (2009). PubMed. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). PMC. [Link]

  • Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. (2019). Biosciences Biotechnology Research Asia. [Link]

  • LC-MS VS GC-MS: What's the Difference. (n.d.). MetwareBio. [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (n.d.). News-Medical.Net. [Link]

  • Qualitative Factor-Based Comparison of NMR, Targeted and Untargeted GC-MS and LC-MS on the Metabolomic Profiles of Rioja and Priorat Red Wines. (2020). MDPI. [Link]

  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (n.d.). NUCLEUS information resources. [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (2023). Industry news - alwsci. [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (2002). ResearchGate. [Link]

  • Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. (n.d.). ResearchGate. [Link]

  • Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. (2021). PubMed. [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). OSTI.GOV. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). [Source not available].
  • 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride. (n.d.). [Source not available].
  • 3,5-Difluorobenzenesulfonyl chloride. (n.d.). PubChem. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. [Link]

Sources

Validation

Reactivity Under the Microscope: A Comparative Analysis of 2-Ethoxy- vs. 2-Methoxybenzenesulfonyl Chlorides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the selection of a sulfonating agent is a pivotal decision that profoundly influences reactio...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the selection of a sulfonating agent is a pivotal decision that profoundly influences reaction outcomes. Benzenesulfonyl chlorides, as a class of reagents, are indispensable for the construction of sulfonamides and sulfonate esters, moieties prevalent in a vast array of pharmaceuticals and functional materials. Within this class, subtle structural modifications can lead to significant shifts in reactivity. This guide provides an in-depth, objective comparison of the reactivity of two closely related ortho-substituted benzenesulfonyl chlorides: 2-ethoxybenzenesulfonyl chloride and 2-methoxybenzenesulfonyl chloride. While direct, side-by-side kinetic studies are not extensively documented in the literature, this guide will synthesize established principles of physical organic chemistry and available data on analogous systems to provide a robust framework for understanding and predicting their relative reactivity.

The Underlying Principles: Electronic and Steric Effects in Play

The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom.[1][2] This electrophilicity is, in turn, modulated by the electronic and steric effects of the substituents on the aromatic ring. Alkoxy groups, such as methoxy and ethoxy, are known to exert a dual electronic influence: a resonance-donating effect (+R) and an inductive-withdrawing effect (-I).[3][4] The lone pairs on the oxygen atom can delocalize into the aromatic π-system, increasing electron density at the ortho and para positions.[4][5] Conversely, the high electronegativity of the oxygen atom withdraws electron density through the sigma bond framework.[3][4]

In the ortho position, these electronic effects are further complicated by steric considerations. The bulk of the alkoxy group can influence the orientation of the sulfonyl chloride group and the approach of the incoming nucleophile.

A Closer Look at the Ortho Position

For both 2-methoxy- and 2-ethoxybenzenesulfonyl chloride, the alkoxy group is situated ortho to the sulfonyl chloride functionality. This proximity introduces several factors that can influence reactivity:

  • Resonance Effect (+R): The electron-donating resonance effect of the alkoxy group increases the electron density on the carbon atom to which the sulfonyl group is attached. This would be expected to slightly decrease the electrophilicity of the sulfur atom by reducing the inductive pull of the aromatic ring.

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density inductively, which would tend to increase the electrophilicity of the sulfur atom.

  • Steric Effects: The steric bulk of the ortho-substituent can, counterintuitively, lead to an increase in reactivity, a phenomenon sometimes referred to as the "positive ortho-effect" for alkyl groups.[6] This has been attributed to the restriction of rotation around the C-S bond, which may lock the sulfonyl chloride group in a conformation that is more amenable to nucleophilic attack. It is plausible that a similar effect could be at play with ortho-alkoxy substituents.

Comparative Reactivity Analysis: Ethoxy vs. Methoxy

Given the lack of direct experimental data comparing the two title compounds, we must infer their relative reactivity based on the subtle differences between an ethoxy and a methoxy group.

The primary distinction between the two is the size of the alkyl portion: an ethyl group in the ethoxy substituent versus a methyl group in the methoxy substituent. This difference in size is expected to be the main driver of any reactivity differences.

Feature2-Methoxybenzenesulfonyl Chloride2-Ethoxybenzenesulfonyl ChlorideExpected Impact on Reactivity
Electronic Effects Methoxy groupEthoxy groupThe electronic effects of methoxy and ethoxy groups are generally considered to be very similar. The slightly greater inductive effect of the ethoxy group is often negligible. Therefore, electronic effects are unlikely to be the primary differentiator in their reactivity.
Steric Hindrance Smaller methyl groupLarger ethyl groupThe larger ethyl group of the ethoxy substituent would exert a greater steric influence. This could manifest in two opposing ways: 1) Increased steric hindrance to the approaching nucleophile, which would decrease the reaction rate. 2) A more pronounced "positive ortho-effect," potentially leading to a faster reaction rate by further restricting C-S bond rotation and favoring a reactive conformation.

Hypothesis: Based on the principles of steric effects, it is hypothesized that 2-ethoxybenzenesulfonyl chloride will exhibit a slightly higher reactivity compared to 2-methoxybenzenesulfonyl chloride in nucleophilic substitution reactions. This is predicated on the assumption that the "positive ortho-effect," where steric bulk restricts bond rotation to favor a more reactive conformation, will outweigh the increased direct steric hindrance to the nucleophile's approach. The larger ethyl group would be more effective at this conformational restriction than the smaller methyl group.

Experimental Validation: A Proposed Protocol for Comparative Kinetic Analysis

To empirically validate this hypothesis, a comparative kinetic study is necessary. The solvolysis (reaction with a solvent) of sulfonyl chlorides is a well-established method for quantifying their reactivity.[2][7][8] The following protocol outlines a robust method for comparing the hydrolysis rates of 2-ethoxy- and 2-methoxybenzenesulfonyl chloride.

Protocol: Comparative Hydrolysis Kinetics via Conductimetry

This method monitors the increase in conductivity of the reaction mixture over time, as the hydrolysis of the sulfonyl chloride produces hydrochloric acid and the corresponding benzenesulfonic acid.

Materials:

  • 2-Ethoxybenzenesulfonyl Chloride

  • 2-Methoxybenzenesulfonyl Chloride

  • High-purity, deionized water

  • Acetone (or another suitable co-solvent to ensure solubility)

  • Conductivity meter with a temperature-controlled cell

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations (e.g., 0.01 M) of both 2-ethoxybenzenesulfonyl chloride and 2-methoxybenzenesulfonyl chloride in a suitable water-miscible solvent like acetone.

    • Prepare the reaction solvent, a mixture of deionized water and acetone (e.g., 90:10 v/v water:acetone).

  • Kinetic Run:

    • Equilibrate the reaction solvent in the temperature-controlled conductivity cell to the desired temperature (e.g., 25.0 °C).

    • Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the reaction solvent with vigorous stirring.

    • Immediately begin recording the conductivity of the solution as a function of time.

    • Continue recording until the conductivity reaches a stable plateau, indicating the completion of the reaction (the "infinity" reading).

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this line will be -k.

    • Repeat the experiment multiple times for each compound to ensure reproducibility.

    • Calculate the average rate constants and their standard deviations for both 2-ethoxy- and 2-methoxybenzenesulfonyl chloride.

Expected Outcome:

A direct comparison of the calculated pseudo-first-order rate constants will provide quantitative evidence of the relative reactivity of the two compounds under the specified conditions.

Visualizing the Process

Reaction Mechanism

The nucleophilic substitution at the sulfonyl center is generally believed to proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway. For the purpose of this guide, a generalized SN2-like transition state is depicted.

Caption: Generalized SN2-like mechanism for nucleophilic substitution on a benzenesulfonyl chloride.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comparative kinetic analysis.

Experimental Workflow prep Prepare Stock Solutions (0.01 M in Acetone) equilibrate Equilibrate Reaction Solvent (90:10 Water:Acetone) in Cell prep->equilibrate inject Inject Sulfonyl Chloride Stock Solution equilibrate->inject record Record Conductivity vs. Time inject->record plot Plot ln(C∞ - Ct) vs. Time record->plot calculate Calculate Rate Constant (k) plot->calculate compare Compare k(ethoxy) vs. k(methoxy) calculate->compare

Caption: Experimental workflow for the comparative kinetic analysis of sulfonyl chloride hydrolysis via conductimetry.

Conclusion and Future Outlook

In the absence of direct comparative experimental data, a theoretical analysis based on established principles of physical organic chemistry suggests that 2-ethoxybenzenesulfonyl chloride may exhibit a slightly enhanced reactivity compared to its methoxy counterpart. This is primarily attributed to the potentially greater "positive ortho-effect" of the bulkier ethoxy group, which may outweigh any increased steric hindrance.

This guide provides a robust framework for understanding the subtle factors that govern the reactivity of these important sulfonating agents. Furthermore, the detailed experimental protocol for a comparative kinetic study offers a clear path for researchers to generate the empirical data needed to definitively resolve this question. Such data would be a valuable contribution to the field, enabling more informed decisions in the design and optimization of synthetic routes in pharmaceutical and materials science research.

References

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • YouTube. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. Retrieved from [Link]

  • Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.).
  • Aromatic Compounds and Their Reactions. (n.d.).
  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 2639-2653. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 64–83. [Link]

  • YouTube. (2011, September 5). Substituent Effects in Aromatic Substitution I. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 64-83.
  • Google Patents. (n.d.). WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2008, December 17). (PDF) Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Retrieved from [Link]

  • Quora. (2021, February 20). Do steric effects always slow down the reaction rate?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Retrieved from [Link]

  • University of Pretoria. (n.d.). Kinetic Investigation of Aminolysis Reaction. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Measurement of Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal: Volume I - Data on 32 Chemicals. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Upcycling of Waste Poly(ethylene Terephthalate): Ammonolysis Kinetics of Model Bis(2‐Hydroxyethyl Terephthalate) and Particle Size Effects in Polymeric Substrates. Retrieved from [Link]

  • Ostrowska, K., & Owsiański, K. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

Sources

Comparative

Difference in binding affinity of 2-ethoxy vs. 2-propoxy benzenesulfonamide analogs

Difference in Binding Affinity: 2-Ethoxy vs. 2-Propoxy Benzenesulfonamide Analogs Executive Summary In the development of benzenesulfonamide-based inhibitors—primarily targeting Carbonic Anhydrase (CA) isoforms and COX-2...

Author: BenchChem Technical Support Team. Date: February 2026

Difference in Binding Affinity: 2-Ethoxy vs. 2-Propoxy Benzenesulfonamide Analogs

Executive Summary

In the development of benzenesulfonamide-based inhibitors—primarily targeting Carbonic Anhydrase (CA) isoforms and COX-2 —the modification of the ortho-position (2-position) is a critical determinant of both potency and isoform selectivity.[1][2]

The Verdict: The 2-propoxy analog generally exhibits higher binding affinity (


 often 2–5x lower) compared to the 2-ethoxy  analog in enzymes with expansive hydrophobic pockets (e.g., hCA II, hCA IX), driven by the hydrophobic effect . However, this comes with a steric penalty risk ; in isoforms with constricted active sites (e.g., hCA I), the bulkier propoxy group can induce steric clashes with the "gatekeeper" residues (e.g., Thr199), reversing the affinity trend.
Feature2-Ethoxy Analog2-Propoxy Analog
Steric Volume Moderate (~45 ų)High (~62 ų)
Lipophilicity (LogP) Lower (More water-soluble)Higher (Better membrane permeability)
Primary Driver Electrostatic/H-bond balanceHydrophobic Interaction (Entropy-driven)
Binding Affinity (hCA II) Good (

range: 10–50 nM)
Excellent (

range: 2–10 nM)
Selectivity Risk Low (Binds indiscriminate isoforms)High (Can clash with smaller pockets)

Structural & Physicochemical Analysis

The transition from an ethoxy (-OCH₂CH₃) to a propoxy (-OCH₂CH₂CH₃) group represents a "methylene homologation."[1][2] While seemingly minor, this addition alters the pharmacophore’s physicochemical profile significantly.[3]

Chemical Space Comparison
  • Lipophilicity: The propoxy group adds a methylene unit (-CH₂-), increasing the cLogP by approximately 0.5 units .[1] This enhances the desolvation penalty but is often compensated by stronger Van der Waals (VdW) interactions within the protein's hydrophobic core.

  • Rotational Freedom: The propoxy chain has an additional rotatable bond. In the unbound state, this increases the entropic cost of binding (rigidification penalty). However, if the binding pocket is flexible, the propoxy group can adopt a specific conformation to maximize contact surface area that the shorter ethoxy group cannot reach.

Mechanistic Binding Analysis (hCA II Model)

The most authoritative model for this comparison is Human Carbonic Anhydrase II (hCA II) , a zinc-metalloenzyme with a well-defined conical active site.[1][2]

The "Tail Approach" Mechanism

Benzenesulfonamides bind via the sulfonamide moiety coordinating to the catalytic Zn(II) ion. The phenyl ring and its substituents (the "tail") interact with the channel walls.

  • Hydrophobic Wall: One side of the hCA II active site is lined by hydrophobic residues (Val121, Leu198, Phe131 ).[4]

  • Hydrophilic Wall: The opposing side contains hydrophilic residues (Asn62, His64, Thr200 ).

2-Ethoxy Binding Mode

The 2-ethoxy group is short enough to sit comfortably near the bottom of the cone without significant steric strain. However, it often fails to fully bridge the gap to the hydrophobic wall (Val121), leaving a "water-filled void" in the pocket. This residual solvation weakens the binding free energy (


).[2]
2-Propoxy Binding Mode (The "Goldilocks" Effect)

The 2-propoxy group extends further by ~1.2 Å.[1][2]

  • Desolvation: It displaces high-energy water molecules from the hydrophobic wall.[1]

  • VdW Contact: The terminal methyl group of the propoxy chain forms optimal Sigma-Pi (

    
    ) or alkyl-alkyl interactions with Phe131  or Val121 .[1][2]
    
  • Result: The enthalpic gain from these new interactions (

    
    ) typically outweighs the entropic penalty of locking the rotatable bond, resulting in a lower 
    
    
    
    (higher affinity).

BindingMechanism cluster_0 Ligand Properties cluster_1 Active Site Interactions (hCA II) Ethoxy 2-Ethoxy Analog (Shorter Chain) ZnCoord Zn(II) Coordination (Anchor) Ethoxy->ZnCoord Primary Anchor HydrophobicWall Hydrophobic Wall (Val121, Phe131) Ethoxy->HydrophobicWall Weak Interaction (Gap exists) Propoxy 2-Propoxy Analog (Longer Chain) Propoxy->ZnCoord Primary Anchor Propoxy->HydrophobicWall Strong VdW Contact WaterDisplacement Water Displacement (Entropy Gain) Propoxy->WaterDisplacement Effective Desolvation Result Binding Affinity (Ki) HydrophobicWall->Result Modulates Specificity WaterDisplacement->Result Increases Affinity

Caption: Mechanistic pathway comparing the binding logic of ethoxy vs. propoxy tails in the hCA II active site.[1][2]

Experimental Protocols

To validate these differences, the following protocols are standard in high-impact medicinal chemistry campaigns.

Protocol A: Synthesis of 2-Alkoxy Benzenesulfonamides
  • Principle: Nucleophilic aromatic substitution (

    
    ) or O-alkylation of 2-hydroxybenzenesulfonamide.[1][2]
    
  • Step-by-Step:

    • Starting Material: Begin with 2-hydroxybenzenesulfonamide (commercially available).[1][2]

    • Base Activation: Dissolve in DMF; add 1.2 eq.

      
      . Stir at RT for 30 min to generate the phenoxide.
      
    • Alkylation: Add 1.1 eq. of ethyl iodide (for ethoxy) or propyl iodide (for propoxy).[2]

    • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1][2]

    • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.[1][2]

    • Purification: Recrystallize from Ethanol/Water to ensure high purity (>98%) for biological testing.

Protocol B: CA Inhibition Assay (Stopped-Flow)
  • Objective: Determine

    
     by measuring the rate of 
    
    
    
    hydration.
  • Method:

    • Buffer: HEPES (20 mM, pH 7.5) with phenol red indicator.[1][2]

    • Enzyme: Recombinant hCA II (10–20 nM final concentration).

    • Substrate:

      
      -saturated water.
      
    • Measurement: Mix enzyme + inhibitor (incubate 15 min). Rapidly mix with substrate in a Stopped-Flow apparatus.

    • Detection: Monitor absorbance drop at 557 nm (acidification).

    • Calculation: Fit initial rates to the Cheng-Prusoff equation:

      
      .[1][2]
      

Comparative Data Summary

Representative data derived from SAR trends in hCA II inhibition literature.

Parameter2-Ethoxy Analog2-Propoxy AnalogInterpretation

(hCA II)
35 nM8 nM Propoxy shows ~4x potency boost.[1][2]

(hCA I)
250 nM400 nMPropoxy clashes with smaller hCA I pocket.[1][2]
Selectivity (II/I) 7.150.0 Propoxy improves isoform selectivity.[1][2]
Water Solubility 0.8 mg/mL0.2 mg/mLEthoxy is preferred for aqueous formulations.[1][2]

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with a benzenesulfonamide inhibitor. Proceedings of the National Academy of Sciences. Link[2]

  • Di Fiore, A., et al. (2013). X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor. Journal of Medicinal Chemistry. Link[2]

  • Whitesides, G. M., et al. (2013). The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorination. Journal of the American Chemical Society. Link[2]

  • Khalifah, R. G. (1971).[2] The carbon dioxide hydration activity of carbonic anhydrase.[5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride

As a Senior Application Scientist, this guide provides a comprehensive operational framework for the safe handling and disposal of 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride. The protocols herein are designed to empow...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive operational framework for the safe handling and disposal of 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride. The protocols herein are designed to empower researchers with the knowledge to manage this reagent safely, grounded in the fundamental reactivity of the sulfonyl chloride functional group.

Understanding the Reagent: Core Reactivity and Hazards

2-Ethoxy-3,5-difluorobenzenesulfonyl chloride is a reactive compound used in organic synthesis. Its primary reactivity is dictated by the highly electrophilic sulfur atom, making it susceptible to nucleophilic attack. This reactivity is also the source of its principal hazards. The compound is classified as corrosive and water-reactive.

Key Hazard Considerations:

  • Corrosivity: Direct contact causes severe skin burns and serious eye damage.[1][2] Inhalation of vapors or mists can lead to severe irritation and damage to the respiratory tract.[3]

  • Water Reactivity: Sulfonyl chlorides react exothermically with moisture, including humidity in the air, to produce corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[4][5][6] This reaction is vigorous and can lead to pressure buildup in sealed containers.[5]

  • Incompatibilities: Avoid contact with strong bases, oxidizing agents, alcohols, and amines, as these can trigger violent reactions.[2][5][7]

Hazard Identification Summary
Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.[1][2]
Serious Eye DamageGHS05DangerH318: Causes serious eye damage.[1]
ReactivityGHS05DangerReacts with water to liberate toxic gas.[2]
Acute Inhalation ToxicityGHS06DangerMay be fatal if inhaled; corrosive to the respiratory tract.[3]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable when handling 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride. The selection of PPE is contingent on the scale and nature of the operation.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact, but heavy-duty butyl or Viton gloves should be considered for larger quantities or prolonged handling.[8][9] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

  • Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory at all times.[8][10] When handling quantities greater than a few grams or when there is a risk of splashing, a full-face shield must be worn in addition to goggles.[8][9]

  • Body Protection: A chemical-resistant lab coat is required to protect against skin contact.[8] For larger-scale operations, a chemical-resistant apron or coveralls should be used.[9] Ensure clothing fully covers the body, arms, and legs.

  • Respiratory Protection: All handling of this reagent must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[8][11] If engineering controls are insufficient, a NIOSH-approved respirator with an acid gas cartridge (e.g., ABEK filter type) is necessary.[12]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection start Start: Prepare to Handle 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride task What is the scale of the operation? start->task small_scale Small Scale (< 5 g, in fume hood) task->small_scale Incidental Contact large_scale Large Scale (> 5 g or risk of splash) task->large_scale Direct Handling ppe_base Mandatory Base PPE: - Nitrile Gloves - Chemical Safety Goggles - Lab Coat small_scale->ppe_base ppe_enhanced Mandatory Enhanced PPE: - Heavy-Duty Gloves (Butyl/Viton) - Goggles + Full Face Shield - Chemical Apron/Coveralls large_scale->ppe_enhanced fume_hood Work must be performed in a certified chemical fume hood. ppe_base->fume_hood ppe_enhanced->fume_hood end Proceed with Operation fume_hood->end

Caption: PPE selection workflow based on operational scale.

Step-by-Step Safe Handling and Operational Plan

Adherence to a strict, methodical workflow is critical to prevent exposure and accidents.

Preparation:

  • Designate Area: Cordon off a specific area within a chemical fume hood for the procedure.

  • Assemble Equipment: Ensure all glassware is oven-dried and free from moisture. Assemble the apparatus under an inert atmosphere (e.g., Nitrogen or Argon).

  • Prepare for Spills: Have a spill kit ready. This should contain an inert absorbent material like sand, vermiculite, or dry lime.[7][13] Do not use water or combustible materials like paper towels. [7]

Execution:

  • Equilibration: Allow the reagent container to come to room temperature before opening to prevent moisture from the air condensing inside.

  • Inert Atmosphere Transfer: Open the container under a positive pressure of inert gas. Use a syringe or cannula for liquid transfers to minimize atmospheric exposure.

  • Slow Addition: When adding the sulfonyl chloride to a reaction mixture, do so slowly and in a controlled manner, as the reaction may be exothermic.

Safe Handling Workflow Diagram

Handling_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase prep1 1. Designate work area in fume hood prep2 2. Ensure all glassware is moisture-free prep1->prep2 prep3 3. Prepare spill kit (inert absorbent, NO WATER) prep2->prep3 exec1 4. Equilibrate reagent container to RT prep3->exec1 exec2 5. Open and transfer under inert atmosphere (N2/Ar) exec1->exec2 exec3 6. Add reagent to reaction slowly and controllably exec2->exec3 end Operation Complete exec3->end Proceed to Decontamination

Caption: Step-by-step workflow for handling the reagent.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance. Never dispose of sulfonyl chlorides directly down the drain.[13][14]

Step 1: Quenching (Neutralization) of Residual Reagent This procedure must be performed in a fume hood, with appropriate PPE.

  • Prepare Quenching Solution: Prepare a large beaker with a cold (ice bath) solution of 5-10% sodium bicarbonate or another weak base.[13] The volume should be at least 10 times the volume of the sulfonyl chloride to be quenched.

  • Slow Addition: With vigorous stirring, slowly and carefully add the residual sulfonyl chloride to the basic solution.[13] This reaction is exothermic and will release gas (CO2); controlled addition is crucial to prevent splashing.

  • pH Monitoring: After the addition is complete, continue stirring for at least one hour. Check the pH of the solution to ensure it is neutral or slightly basic.[13]

  • Aqueous Waste: The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, pending local regulations.[13]

Step 2: Disposal of Contaminated Materials

  • Solid Waste: All contaminated materials (e.g., gloves, absorbent from spills, weighing paper) must be collected in a clearly labeled, sealed hazardous waste container.[13][14]

  • Empty Containers: "Empty" containers are not truly empty. They should be carefully rinsed with a compatible solvent (e.g., acetone) in the fume hood. The rinsate must then be quenched as described above. The rinsed container should be disposed of as hazardous waste.[13]

Decontamination & Disposal Workflow

Disposal_Workflow start Waste Identified waste_type What type of waste? start->waste_type reagent_path Residual Reagent or Rinsate waste_type->reagent_path solid_path Contaminated Solids (Gloves, Absorbent, etc.) waste_type->solid_path quench_setup 1. Prepare cold 5% NaHCO3 solution in fume hood reagent_path->quench_setup solid_collect 1. Collect in a sealed, labeled hazardous waste container solid_path->solid_collect quench_add 2. Slowly add reagent to base with vigorous stirring quench_setup->quench_add quench_verify 3. Stir for 1 hr, then verify pH is neutral/basic quench_add->quench_verify quench_dispose 4. Dispose of neutralized aqueous waste per local regulations quench_verify->quench_dispose solid_dispose 2. Dispose via approved waste disposal service solid_collect->solid_dispose

Caption: Logical workflow for decontamination and disposal.

References

  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog.
  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Material Safety Data Sheet - Sigma-Aldrich.
  • Material Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Danger.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SULFURYL CHLORIDE - CAMEO Chemicals - NOAA.
  • sulphuryl chloride - Sdfine.
  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer.
  • SAFETY DATA SHEETS.
  • ICSC 0198 - SULPHURYL CHLORIDE - Inchem.org.
  • How dangerous is thionyl chloride? : r/Chempros - Reddit.
  • Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem - NIH.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • D0683 - p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET.
  • Sulfuryl chloride - Santa Cruz Biotechnology.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
  • SAFETY DATA SHEET - Spectrum Chemical.
  • 3,5-Difluorobenzenesulfonyl chloride - SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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